DMT-dG(dmf) Phosphoramidite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H53N8O7P |
|---|---|
分子量 |
824.9 g/mol |
IUPAC名 |
N'-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37-,38-,59?/m1/s1 |
InChIキー |
YRQAXTCBMPFGAN-WELGJBEPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). It is a critical monomer used in the chemical synthesis of oligonucleotides, which are foundational tools in modern molecular biology, diagnostics, and the development of therapeutic agents. This document details its chemical structure, physicochemical properties, and its role and application in solid-phase oligonucleotide synthesis.
Chemical Structure and Functionality
DMT-dG(dmf) Phosphoramidite is a modified deoxyguanosine nucleoside designed for efficient and high-fidelity incorporation into a growing DNA chain during automated solid-phase synthesis. Its structure is characterized by three key protecting groups, each serving a specific function to prevent unwanted side reactions and ensure the correct sequence is synthesized.[1]
-
The 5'-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its removal at the beginning of each synthesis cycle, a step known as detritylation, exposes the 5'-hydroxyl for reaction with the subsequent phosphoramidite monomer.[1]
-
The N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine (B1146940) base, the dmf group prevents this nucleophilic site from engaging in undesirable side reactions during the synthesis cycle.[1] A key advantage of the dmf group is its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu), allowing for faster deprotection of the final oligonucleotide.[][3]
-
The 3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[1] It is removed at the end of the synthesis during the final deprotection step.
-
The Diisopropylamino group: Attached to the phosphorus atom, this group is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction, forming a phosphite (B83602) triester linkage.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Functional components of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in automated DNA synthesizers.
| Property | Value |
| Chemical Formula | C43H53N8O7P |
| Molecular Weight | 824.90 g/mol |
| CAS Number | 330628-04-1 |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥99.0% |
| Solubility | Soluble in acetonitrile (B52724) |
| Storage Conditions | -10 to -25°C in a dry, inert atmosphere |
| Key Feature | Belongs to the class of fast deprotecting phosphoramidites, enabling more rapid synthesis of high-purity oligonucleotides.[] |
| Deprotection Conditions | The dmf group is deprotected faster than the conventional iBu group.[] Deprotection in concentrated ammonia (B1221849) is reduced to 2 hours at 55°C or 1 hour at 65°C.[] Alternatively, AMA (ammonia/methylamine (B109427), 1:1 v/v) can be used for deprotection in 10 minutes at 65°C. |
| Compatibility | Compatible with standard phosphoramidite chemistry and most commercial DNA synthesizers. It can be directly substituted for dG(iBu)-phosphoramidite, though a lower concentration iodine oxidizer (0.02 M) is recommended.[] It is also suitable for the synthesis of G-rich sequences, reducing incomplete deprotection issues.[] |
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This process involves a cycle of four chemical reactions to add one nucleotide at a time to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.
The synthesis cycle is illustrated in the following workflow diagram:
Caption: The cycle of solid-phase oligonucleotide synthesis.
Detailed Experimental Protocols
The following protocols are generalized for automated DNA synthesizers and may require optimization based on the specific instrument, scale of synthesis, and the sequence being synthesized.
A. Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Activator Solution: Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: Prepare a solution of 3% (w/v) trichloroacetic acid (TCA) in anhydrous dichloromethane (B109758) (DCM).
-
Capping Solutions:
-
Cap A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) with a base like lutidine.
-
Cap B: A solution of N-methylimidazole in THF.
-
-
Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF, pyridine, and water.
B. Synthesis Cycle
The following steps are performed in an automated DNA synthesizer for each addition of a nucleotide.
-
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Procedure:
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the synthesis column for a defined period (typically 60-120 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency.
-
-
-
Step 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming this compound.
-
Procedure:
-
The this compound solution and the activator solution (ETT) are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified time (coupling time), which is typically around 30-180 seconds for standard phosphoramidites. For sterically hindered or modified phosphoramidites, longer coupling times may be necessary.
-
After the coupling reaction, the column is washed with anhydrous acetonitrile.
-
-
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide.
-
Procedure:
-
The capping solutions (Cap A and Cap B) are mixed and delivered to the synthesis column.
-
The acetylation of the unreacted 5'-hydroxyl groups is typically complete within 30-60 seconds.
-
The column is then washed with anhydrous acetonitrile.
-
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.
-
Procedure:
-
The oxidizing solution (0.02 M iodine) is passed through the synthesis column.
-
The oxidation is a rapid reaction, usually completed within 30 seconds.
-
The column is washed with anhydrous acetonitrile.
-
-
This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.
C. Post-Synthesis Processing
-
Final Detritylation (Optional): If the final oligonucleotide is required with a free 5'-hydroxyl group ("DMT-off"), a final detritylation step is performed. If the DMT group is to be used for purification ("DMT-on"), this step is skipped.
-
Cleavage and Deprotection:
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups (cyanoethyl from the phosphate backbone and dmf from the guanine bases).
-
Procedure:
-
The solid support is treated with a deprotection solution. For DMT-dG(dmf) containing oligonucleotides, this is typically:
-
Concentrated aqueous ammonia at 55°C for 2 hours or 65°C for 1 hour.[]
-
A 1:1 (v/v) mixture of aqueous ammonia and aqueous methylamine (AMA) at 65°C for 10 minutes.
-
-
The solution containing the cleaved and deprotected oligonucleotide is collected from the synthesis column.
-
The solid support is washed with additional deprotection solution or water to ensure complete recovery of the product.
-
The combined solutions are then typically dried under vacuum.
-
-
-
Purification and Quality Control:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include DMT-on reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), and anion-exchange HPLC.
-
The purity and identity of the final oligonucleotide are confirmed by methods such as mass spectrometry and capillary electrophoresis.
-
Conclusion
This compound is an essential building block for the chemical synthesis of DNA. Its well-designed structure, featuring strategically placed protecting groups, allows for its efficient and high-fidelity incorporation into oligonucleotides via the robust phosphoramidite chemistry. The use of the dmf protecting group offers the significant advantage of faster deprotection, which is particularly beneficial in high-throughput oligonucleotide synthesis. A thorough understanding of its properties and the detailed methodologies for its use is crucial for researchers, scientists, and drug development professionals working in fields that rely on custom-synthesized oligonucleotides.
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 4,4'-Dimethoxytrityl (DMT) Protecting Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and therapeutic development, the precise and efficient synthesis of oligonucleotides is a cornerstone technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. Central to the success of this chemistry is the strategic use of protecting groups, with the 4,4'-dimethoxytrityl (DMT) group playing a pivotal role as the guardian of the 5'-hydroxyl function. This in-depth technical guide elucidates the critical function of the DMT protecting group, detailing its mechanism of action, providing quantitative data on its performance, and offering detailed experimental protocols for its application and removal.
The Core Function of the DMT Protecting Group
The primary and most critical function of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is indispensable for ensuring the directional, 3'-to-5' stepwise elongation of the oligonucleotide chain.[2] By "capping" the 5'-terminus, the bulky DMT group effectively prevents undesirable side reactions, most notably the uncontrolled polymerization of phosphoramidite monomers during the coupling step.[1][3] This ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.
The selection of the DMT group for this essential role is attributed to a unique combination of chemical and physical properties:
-
Steric Hindrance: The voluminous nature of the DMT group provides substantial steric protection to the 5'-hydroxyl group, physically obstructing its participation in unintended reactions.[2]
-
Acid Lability: The DMT group exhibits remarkable stability under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of phosphoramidite synthesis.[1][2]
-
Real-time Monitoring Capability: Upon cleavage from the 5'-hydroxyl group, the DMT group forms a stable dimethoxytrityl cation. This cation imparts a vibrant orange color to the acidic solution, with a characteristic strong absorbance maximum around 495 nm.[4][] This colorimetric signal provides a real-time, quantitative method to monitor the efficiency of each coupling step in the synthesis cycle.[6]
Quantitative Analysis of DMT Protection and Cleavage
The efficiency of both the protection and deprotection of the 5'-hydroxyl group is paramount to achieving high yields of the desired full-length oligonucleotide. The following tables summarize key quantitative data related to the performance of the DMT protecting group in phosphoramidite chemistry.
Table 1: Theoretical Yield of Full-Length Oligonucleotide as a Function of Coupling Efficiency and Oligonucleotide Length
| Oligonucleotide Length (bases) | 99.5% Coupling Efficiency (%) | 99.0% Coupling Efficiency (%) | 98.0% Coupling Efficiency (%) |
| 20 | 90.9 | 82.6 | 68.1 |
| 40 | 82.2 | 67.6 | 45.5 |
| 60 | 74.4 | 55.3 | 30.4 |
| 80 | 67.3 | 45.2 | 20.3 |
| 100 | 60.9 | 37.0 | 13.5 |
| 120 | 55.1 | 30.2 | 9.0 |
| 150 | 47.4 | 22.4 | 4.9 |
This data illustrates the critical importance of maintaining a high coupling efficiency, which is directly facilitated by the effective protection of the 5'-hydroxyl group by the DMT group. Even a small decrease in coupling efficiency leads to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[7][8]
Table 2: Effect of Detritylation Conditions on the Yield of a Full-Length 10-mer Oligonucleotide
| Acid | Concentration | Delivery Time (seconds) | Full-Length Product Yield (%) |
| Dichloroacetic Acid (DCA) | 3% | 110 | 89 |
| Dichloroacetic Acid (DCA) | 3% | 40 | 87 |
| Dichloroacetic Acid (DCA) | 3% | 20 | 73 |
This table demonstrates that the conditions for DMT cleavage, specifically the duration of acid exposure, can impact the overall yield of the full-length product. While longer exposure ensures complete detritylation, it can also lead to side reactions such as depurination, which reduces the final yield.[9]
Experimental Protocols
The following are detailed methodologies for the protection of a nucleoside with the DMT group and its subsequent removal during solid-phase oligonucleotide synthesis.
Protocol 1: 5'-O-DMT Protection of 2'-Deoxyadenosine (B1664071)
This protocol describes the chemical procedure for the attachment of the DMT group to the 5'-hydroxyl of a nucleoside, using 2'-deoxyadenosine as an example.
Materials:
-
N6-Benzoyl-2'-deoxyadenosine
-
Anhydrous Pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
Drying the Nucleoside: Co-evaporate N6-Benzoyl-2'-deoxyadenosine with anhydrous pyridine (3 times) to remove any residual water.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: To the stirred solution, add 1.1 equivalents of DMT-Cl portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% methanol (B129727) in DCM). The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Once the reaction is complete, quench it by the addition of a small amount of methanol.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product as a white foam.
Protocol 2: Automated Detritylation in Solid-Phase Synthesis
This protocol outlines the detritylation step as it is typically performed in an automated DNA synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, inert solvent such as dichloromethane (DCM).
-
Washing Solution: Anhydrous acetonitrile (B52724).
Cycle Parameters (typical for a standard synthesizer):
| Step | Reagent/Solvent | Duration | Purpose |
| 1 | Anhydrous Acetonitrile | 30 seconds | Pre-wash to remove residual reagents from the previous cycle. |
| 2 | 3% TCA or DCA in DCM | 60-120 seconds | Cleavage of the 5'-DMT protecting group. |
| 3 | Anhydrous Acetonitrile | 60 seconds | Wash to remove the cleaved DMT cation and excess acid. |
Procedure:
-
The synthesis column containing the solid support with the growing oligonucleotide chain is washed with anhydrous acetonitrile to ensure a dry environment.
-
The deblocking solution is then passed through the column for the specified duration. The acidic solution cleaves the DMT group from the 5'-hydroxyl of the terminal nucleoside.
-
The released DMT cation is washed away from the solid support with anhydrous acetonitrile. The orange color of the eluent can be measured spectrophotometrically at 495 nm to quantify the amount of DMT cation released, which is proportional to the coupling efficiency of the previous cycle.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of acid before proceeding to the next coupling step.
Visualizing the Role of DMT in Phosphoramidite Chemistry
The following diagrams, generated using the DOT language, illustrate the pivotal role of the DMT group in the cyclical process of phosphoramidite oligonucleotide synthesis.
Caption: The phosphoramidite synthesis cycle.
Caption: Chemical logic of DMT protection and deprotection.
References
The Role of the Dimethylformamidine (dmf) Protecting Group on Guanine in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process. A critical aspect of successful oligonucleotide synthesis is the strategic use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases. For guanine (B1146940), the N2-exocyclic amine is particularly susceptible to modification. This guide provides an in-depth technical overview of the role and application of the dimethylformamidine (dmf) protecting group for guanine (dG) in solid-phase oligonucleotide synthesis.
The dimethylformamidine (dmf) group has emerged as a popular alternative to the traditional isobutyryl (iBu) group for the protection of the exocyclic amine of deoxyguanosine. Its primary advantage lies in its lability under milder basic conditions, which significantly accelerates the final deprotection step and is crucial for the synthesis of oligonucleotides containing sensitive modifications. This guide will delve into the chemical properties of dmf-dG, its impact on synthesis efficiency, potential side reactions, and detailed protocols for its use.
Core Principles of dmf-Guanine Protection
The dmf protecting group is an amidine-based functionality that effectively shields the N2-amino group of guanine during the various steps of oligonucleotide synthesis. Unlike acyl protecting groups such as isobutyryl, which are electron-withdrawing and can destabilize the glycosidic bond, the dmf group is electron-donating. This property confers a significant advantage by protecting the guanosine (B1672433) from depurination, a common side reaction that can occur during the acidic detritylation step of the synthesis cycle.[1]
The key features of the dmf protecting group for guanine include:
-
Rapid Deprotection: The dmf group is significantly more labile than the iBu group, allowing for substantially faster removal under basic conditions.[2]
-
Prevention of Depurination: As an electron-donating group, dmf stabilizes the glycosidic bond, reducing the incidence of depurination during the acidic detritylation steps.[1]
-
Compatibility with "UltraFAST" Deprotection: dmf-dG is compatible with aggressive deprotection reagents like ammonium (B1175870) hydroxide (B78521)/methylamine (AMA), enabling deprotection times as short as 10 minutes at elevated temperatures.[3][4]
-
Suitability for Sensitive Oligonucleotides: The milder deprotection conditions afforded by the dmf group are essential for the synthesis of oligonucleotides containing base-labile modifications, such as certain fluorescent dyes.
Quantitative Data Summary
The use of dmf-dG offers quantifiable advantages in terms of deprotection time and is a key component of accelerated synthesis protocols. The following tables summarize the available quantitative data.
Table 1: Comparison of Deprotection Conditions for dmf-dG vs. iBu-dG
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference |
| dmf-dG | Concentrated Ammonia | 55 | 2 hours | [5][6] |
| 65 | 1 hour | [5][6] | ||
| iBu-dG | Concentrated Ammonia | 55 | 16 hours | |
| 65 | 8 hours | |||
| dmf-dG | AMA (Ammonia/Methylamine 1:1) | Room Temperature | 120 minutes | [4] |
| 37 | 30 minutes | [4] | ||
| 55 | 10 minutes | [3][4] | ||
| 65 | 5-10 minutes | [2][3][4] | ||
| iBu-dG | AMA (Ammonia/Methylamine 1:1) | 65 | 10 minutes | [4] |
Table 2: Typical Solid-Phase DNA Synthesis Cycle Parameters
| Step | Reagent/Solvent | Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 50 seconds |
| Wash | Acetonitrile (B52724) | 30 seconds |
| Coupling | 0.1 M Phosphoramidite & 0.5 M Activator in Acetonitrile | 30 seconds |
| Wash | Acetonitrile | 30 seconds |
| Capping | Acetic Anhydride/Pyridine/THF & N-Methylimidazole in Acetonitrile | 30 seconds |
| Wash | Acetonitrile | 30 seconds |
| Oxidation | 0.02 M Iodine in Water/Pyridine/THF | 30 seconds |
| Wash | Acetonitrile | 30 seconds |
Note: Coupling times for modified phosphoramidites may be longer.[2]
Experimental Protocols
Protocol 1: General Solid-Phase Oligonucleotide Synthesis using dmf-dG Phosphoramidite
This protocol outlines the standard automated cycle for incorporating a dmf-dG phosphoramidite into a growing oligonucleotide chain on a solid support.
Materials:
-
dmf-dG-CE Phosphoramidite
-
Other protected nucleoside phosphoramidites (e.g., Bz-dA, Ac-dC, dT)
-
Anhydrous Acetonitrile
-
Activator solution (e.g., 0.5 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Deblocking solution (3% TCA in DCM)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the dmf-dG phosphoramidite and other nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.
-
Synthesis Initiation: The synthesis starts with the solid support in the synthesis column. The 5'-DMT group of the initial nucleoside is removed by the deblocking solution.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.
-
Step 2: Coupling: The dmf-dG phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with acetonitrile.
-
Step 4: Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester using the oxidizing solution. The column is then washed with acetonitrile.
-
-
Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage and "UltraFAST" Deprotection using AMA
This protocol is suitable for oligonucleotides synthesized with dmf-dG and Ac-dC, allowing for rapid deprotection.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% aqueous solution)
-
Sterile, RNase-free water
-
Heating block or water bath
Procedure:
-
Preparation of AMA reagent: In a fume hood, mix equal volumes of cold concentrated ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA reagent to the vial (typically 1 mL for a 1 µmol synthesis).
-
Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the solid support.
-
-
Deprotection:
-
Work-up:
-
Cool the vial on ice.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide pellet in sterile, RNase-free water.
-
-
Purification: The crude oligonucleotide can be purified by methods such as HPLC or gel electrophoresis.
Visualizations
Chemical Reaction Pathway: Phosphoramidite Coupling Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Workflow: Oligonucleotide Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of oligonucleotides.
Logical Relationship: Advantages and Considerations of dmf-dG
Caption: Key advantages and considerations for using the dmf-dG protecting group.
Conclusion
The dimethylformamidine (dmf) protecting group for guanine offers significant advantages in modern solid-phase oligonucleotide synthesis. Its ability to be rapidly cleaved under mild basic conditions, coupled with its protective effect against depurination, makes it a superior choice over the traditional isobutyryl group, especially for high-throughput synthesis and for the preparation of oligonucleotides containing sensitive modifications. The compatibility of dmf-dG with "UltraFAST" deprotection protocols further streamlines the synthesis workflow, reducing overall production time. While potential side reactions such as G-G dimer formation need to be considered and mitigated through careful selection of synthesis conditions, the benefits of using dmf-dG in terms of speed, yield, and product purity have led to its widespread adoption in both academic and industrial settings. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize dmf-protected guanosine phosphoramidites in their oligonucleotide synthesis endeavors.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. biotage.com [biotage.com]
- 5. lcms.cz [lcms.cz]
- 6. glenresearch.com [glenresearch.com]
The Core Mechanism of Phosphoramidite Coupling: A Technical Guide for Synthetic Oligonucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The phosphoramidite (B1245037) method, first introduced in the early 1980s, is the universally accepted gold standard for the chemical synthesis of oligonucleotides.[1][2][3] Its dominance in research, diagnostics, and therapeutic drug development stems from its high efficiency, rapid reaction kinetics, and amenability to automation.[3] At the heart of this technology lies the phosphoramidite coupling reaction, the critical step where a new nucleoside monomer is added to the growing oligonucleotide chain. Understanding the intricacies of this mechanism is paramount for optimizing synthesis protocols, troubleshooting failed reactions, and developing novel nucleic acid-based therapeutics.
This technical guide provides an in-depth exploration of the phosphoramidite coupling reaction, detailing the underlying chemical principles, quantitative performance metrics, and standardized experimental protocols.
The Four-Step Synthesis Cycle
Chemical oligonucleotide synthesis occurs on a solid support, typically controlled-pore glass (CPG) or polystyrene, and proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[4] The process is cyclical, with each cycle adding a single nucleotide and consisting of four primary steps: deblocking, coupling, capping, and oxidation.[3]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support.[5] This is typically achieved using a solution of a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[4][6] The removal of the DMT group exposes a free 5'-hydroxyl, which is the reactive site for the subsequent coupling reaction. The released DMT cation is brightly colored, and its absorbance is used to monitor the efficiency of each coupling step in real-time.[7]
-
Coupling: The activated phosphoramidite monomer is added to the growing chain. This core reaction is the focus of this guide and is detailed below.
-
Capping: The coupling reaction is highly efficient but not perfect, typically achieving 98-99.5% completion.[6] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked or "capped".[2][6] This is most often accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[1][5][6] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural DNA backbone.[5][6] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]
The Mechanism of the Coupling Reaction
The coupling step is a nucleophilic substitution reaction that forms the internucleotide bond. It involves three key components: the solid-support-bound oligonucleotide with a free 5'-hydroxyl group, the incoming nucleoside phosphoramidite monomer, and a weak acid catalyst, known as the activator.
The reaction proceeds in two main stages:
-
Activation: The incoming phosphoramidite monomer is relatively stable and unreactive on its own.[] The activator, typically an azole catalyst like 1H-tetrazole or its derivatives, protonates the diisopropylamino group on the phosphorus atom of the phosphoramidite. This protonation converts the diisopropylamino group into a good leaving group.
-
Nucleophilic Attack: The highly reactive protonated intermediate is then susceptible to nucleophilic attack. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the electrophilic phosphorus center, displacing the protonated diisopropylamine (B44863) and forming a new phosphorus-oxygen bond. This results in the formation of the aforementioned unstable phosphite triester linkage.[]
Quantitative Analysis of Coupling Efficiency
The success of oligonucleotide synthesis, particularly for long sequences, is critically dependent on achieving near-quantitative yield at each coupling step. Even a minor drop in efficiency has a dramatic cumulative effect on the final yield of the full-length product. For example, a 100-base oligonucleotide synthesized with 99.5% average stepwise coupling efficiency would result in a theoretical yield of approximately 60.5%, whereas the same synthesis at 98.5% efficiency would yield only about 22%.
Several factors influence the rate and efficiency of the coupling reaction. The choice of activator, the structure of the phosphoramidite monomer, and the reaction conditions all play a crucial role.
| Parameter | Condition / Reagent | Typical Value / Observation | Source(s) |
| Stepwise Coupling Efficiency | Standard DNA Synthesis | >99% | [2] |
| Optimized Conditions | 98-99.5% | [6] | |
| Coupling Time | Standard DNA Phosphoramidites | ~30 seconds | [6] |
| Sterically Hindered/Modified Amidites | 5 - 15 minutes | [6][9] | |
| Activator Performance | 4,5-Dicyanoimidazole (DCI) vs. 1H-Tetrazole | ~2x faster coupling rate with DCI | [10] |
| Benzylthiotetrazole (BTT) vs. 1H-Tetrazole (RNA) | ~3 min vs. 10-15 min coupling time | [9] | |
| DCI vs. 1H-Tetrazole (34-mer RNA) | 54% vs. 0% final product yield | [10] | |
| Monomer Structure Kinetics | Constrained Ethyl (cEt) vs. Deoxy amidites | >10x slower activation rate for cEt | [11][12] |
| Reagent Molar Excess | Phosphoramidite Monomer | 5-fold excess over solid support | [6] |
| Activator | 20-fold excess over solid support | [6] |
Detailed Experimental Protocols
The following protocol outlines a representative single cycle of solid-phase oligonucleotide synthesis as performed by an automated synthesizer. Timings, volumes, and concentrations may be adjusted based on the specific instrument, synthesis scale, and sequence complexity.
Reagents & Solvents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Wash Solvent: Anhydrous Acetonitrile (<30 ppm H₂O).
-
Phosphoramidite Monomers: 0.1 M solutions in anhydrous Acetonitrile.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Inert Gas: Argon or Helium, dried.
Protocol for a Single Nucleotide Addition Cycle:
| Step | Operation | Reagent / Solvent | Typical Duration | Purpose |
| 1 | Column Wash | Anhydrous Acetonitrile | 30 sec | Remove residual reagents from the previous cycle. |
| 2 | Deblocking | 3% TCA in DCM | 50 sec | Remove the 5'-DMT protecting group. |
| 3 | Column Wash | Anhydrous Acetonitrile | 30 sec | Remove acid and the cleaved DMT cation. |
| 4 | Coupling | Phosphoramidite + Activator | 30 sec - 10 min | Form the phosphite triester linkage. |
| 5 | Column Wash | Anhydrous Acetonitrile | 30 sec | Remove unreacted monomer and activator. |
| 6 | Capping | Capping A + Capping B | 20 sec | Acetylate and block unreacted 5'-OH groups. |
| 7 | Column Wash | Anhydrous Acetonitrile | 30 sec | Remove excess capping reagents. |
| 8 | Oxidation | Iodine Solution | 30 sec | Stabilize the linkage to a phosphate triester. |
| 9 | Column Wash | Anhydrous Acetonitrile | 30 sec | Remove excess oxidizer and prepare for the next cycle. |
Visualizing the Chemistry and Workflow
To fully appreciate the phosphoramidite coupling reaction, it is instructive to visualize both the chemical transformations and the overall process workflow.
Chemical Mechanism of Coupling
The following diagram illustrates the two key events in the coupling reaction: the initial activation of the phosphoramidite by the activator, followed by the nucleophilic attack from the growing oligonucleotide chain.
References
- 1. atdbio.com [atdbio.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Automated Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practices of automated solid-phase oligonucleotide synthesis, the cornerstone technology for the production of synthetic DNA and RNA. Developed in the 1980s, phosphoramidite (B1245037) chemistry remains the gold standard for this process, enabling the rapid and high-fidelity synthesis of custom oligonucleotides for a vast array of applications, from basic research to therapeutic drug development.[1][2] This document will delve into the fundamental chemistry, detail the experimental protocols, present key quantitative data, and illustrate the critical workflows involved in this essential technology.
The Core of Oligonucleotide Synthesis: Phosphoramidite Chemistry
Automated oligonucleotide synthesis is a cyclical process that builds a DNA or RNA molecule in a 3' to 5' direction, which is the opposite of enzymatic synthesis.[1] The process is carried out on a solid support, typically Controlled Pore Glass (CPG) or polystyrene beads, to which the first nucleoside is attached.[3] This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and by-products after each chemical reaction, a key advantage that facilitates automation.[1]
The synthesis cycle consists of four primary chemical reactions that are repeated for each nucleotide added to the growing chain:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM).[2][4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[1]
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is added to the growing chain. The phosphoramidite is activated by a catalyst, commonly a tetrazole derivative like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in an anhydrous solvent such as acetonitrile (B52724).[2][5][6] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is highly sensitive to moisture, necessitating anhydrous conditions for optimal efficiency.[1][7]
-
Capping: To prevent the formation of deletion mutations (sequences missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[1][4] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[1][8] This ensures that only the full-length oligonucleotides are extended in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA.[1][2] This is most commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][4]
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of automated solid-phase oligonucleotide synthesis.
Pre-Synthesis Preparation
-
Solid Support Selection: Choose a solid support with the appropriate pore size and loading capacity for the desired oligonucleotide length and synthesis scale. CPG is a common choice, with pore sizes of 500 Å suitable for oligonucleotides up to 50 bases, and larger pore sizes (1000 Å to 2000 Å) recommended for longer sequences to prevent steric hindrance.[9] Universal supports are also available, which allow for the synthesis of any sequence from a single type of support.[3][10]
-
Reagent Preparation: All reagents, especially the phosphoramidites and the coupling activator, must be of high purity and anhydrous. Phosphoramidites are typically dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[11] Activator solutions, such as 0.25 M ETT or DCI in acetonitrile, are also prepared.[2][12]
Automated Synthesis Cycle Protocol (Standard 1 µmol Scale)
The following table outlines the typical parameters for a single cycle of automated oligonucleotide synthesis on a 1 µmol scale. The exact volumes and times may vary depending on the specific synthesizer model.
| Step | Reagent/Solvent | Concentration | Typical Volume | Typical Time | Purpose |
| Wash | Anhydrous Acetonitrile | - | 1-2 mL | 30 s | Remove residual reagents from the previous step. |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 1-2 mL | 50-60 s | Remove the 5'-DMT protecting group.[1][4] |
| Wash | Anhydrous Acetonitrile | - | 1-2 mL | 30 s | Remove the acid and the cleaved DMT cation. |
| 2. Coupling | Phosphoramidite + Activator (e.g., ETT) | 0.1 M Phosphoramidite, 0.25 M ETT | ~200 µL | 30-180 s | Form a phosphite triester linkage.[2][11] |
| Wash | Anhydrous Acetonitrile | - | 1-2 mL | 30 s | Remove excess phosphoramidite and activator. |
| 3. Capping | Capping A (Acetic Anhydride) + Capping B (N-Methylimidazole) | Standard commercial preparations | ~100 µL each | 20-30 s | Acetylate unreacted 5'-hydroxyl groups.[4] |
| Wash | Anhydrous Acetonitrile | - | 1-2 mL | 30 s | Remove excess capping reagents. |
| 4. Oxidation | Iodine Solution (I₂ in THF/Pyridine/Water) | 0.02 M - 0.1 M I₂ | 1-2 mL | 20-30 s | Oxidize the phosphite triester to a phosphate triester.[2] |
| Wash | Anhydrous Acetonitrile | - | 1-2 mL | 30 s | Remove the oxidation solution. |
Post-Synthesis: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.
-
Cleavage from Solid Support: The oligonucleotide is typically cleaved from the CPG support by incubation with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at room temperature.[13] For universal supports, different cleavage conditions may be required.
-
Deprotection: The same ammonium hydroxide treatment, often at an elevated temperature (e.g., 55°C for 5 hours), removes the protecting groups from the exocyclic amines of the nucleobases (benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) and the cyanoethyl groups from the phosphate backbone.[1]
-
Work-up: After cleavage and deprotection, the solid support is filtered off, and the resulting solution containing the crude oligonucleotide is typically dried down.
Quantitative Data and Yield
The efficiency of each coupling step is a critical factor determining the overall yield of the final full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the amount of desired product, especially for long oligonucleotides.
Coupling Efficiency and Theoretical Yield
The theoretical yield of the full-length product can be calculated based on the average coupling efficiency per cycle and the length of the oligonucleotide.
Formula for Theoretical Yield: Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings) * 100 Where the number of couplings is the length of the oligonucleotide minus one.
The following table illustrates the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of various lengths.
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68.1% | 82.6% | 90.9% |
| 40-mer | 45.5% | 67.6% | 82.2% |
| 60-mer | 30.4% | 55.3% | 74.4% |
| 80-mer | 20.3% | 45.2% | 67.3% |
| 100-mer | 13.5% | 37.0% | 60.9% |
| 120-mer | 9.0% | 30.2% | 55.1% |
| 150-mer | 4.9% | 22.4% | 47.4% |
Data compiled from sources indicating typical coupling efficiencies and yield calculations.[11][14][15][16][17]
Synthesis Scale and Solid Support Loading
The amount of oligonucleotide produced is also dependent on the synthesis scale, which is determined by the loading capacity of the solid support.
| Support Type | Typical Loading Capacity | Common Synthesis Scales |
| Controlled Pore Glass (CPG) | 20-40 µmol/g | 40 nmol, 200 nmol, 1 µmol |
| High-Loading Polystyrene | up to 200-400 µmol/g | >1 µmol to large-scale synthesis |
Data sourced from various technical guides on solid supports.[3]
Visualizing the Workflow and Chemistry
To better understand the process, the following diagrams illustrate the overall experimental workflow and the detailed chemical cycle of automated solid-phase oligonucleotide synthesis.
References
- 1. atdbio.com [atdbio.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biotage.com [biotage.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Rainbow Universal CPG: a versatile solid support for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. genelink.com [genelink.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Technical Guide: DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dG(dmf) Phosphoramidite. It details its chemical properties, its critical role in automated solid-phase oligonucleotide synthesis, and its application in the development of therapeutic oligonucleotides.
Core Properties of this compound
This compound is a key building block in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group at the 5' position and the phosphoramidite moiety at the 3' position enable the directional, stepwise addition of the deoxyguanosine nucleoside to a growing oligonucleotide chain. The dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base is a crucial feature that allows for rapid deprotection, streamlining the overall synthesis process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 330628-04-1 |
| Molecular Weight | 824.90 g/mol |
| Molecular Formula | C₄₃H₅₃N₈O₇P |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥98.0% |
| Storage Conditions | -20°C under an inert atmosphere |
The Role in Phosphoramidite-Based Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotides to a growing chain anchored to a solid support. This compound is utilized in the "coupling" step for the incorporation of a deoxyguanosine residue. The overall synthesis cycle involves four main steps:
-
Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, exposing a reactive hydroxyl group.
-
Coupling: The this compound is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. This step is critical for the overall yield and quality of the final oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester.
The use of the dmf protecting group on guanine offers significant advantages over traditional protecting groups like isobutyryl (iBu). The dmf group is more labile under basic conditions, which allows for significantly faster deprotection of the synthesized oligonucleotide.
Table 2: Deprotection Conditions for dmf-Protected Guanosine
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours | Standard deprotection. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Accelerated deprotection. |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes | "UltraFAST" deprotection protocol. |
The high coupling efficiency of phosphoramidites, typically exceeding 99%, is essential for the synthesis of long, high-purity oligonucleotides.
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the synthesis of a DNA oligonucleotide on an automated synthesizer using this compound and other standard phosphoramidites.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
DMT-protected deoxynucleoside phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dG(dmf), DMT-dT) dissolved in anhydrous acetonitrile (B52724) (0.1 M).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane).
-
Anhydrous acetonitrile for washing steps.
-
Deprotection solution (e.g., concentrated ammonium hydroxide or AMA).
Procedure (One Synthesis Cycle):
-
Detritylation: The synthesis column containing the CPG support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column for approximately 60-90 seconds to remove the 5'-DMT group. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are simultaneously delivered to the column. The coupling reaction proceeds for about 30-180 seconds. The column is then washed with anhydrous acetonitrile.
-
Capping: Capping solutions A and B are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step typically takes 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is passed through the column for 30-60 seconds to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.
This cycle is repeated for each subsequent nucleotide in the desired sequence.
Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed.
-
For oligonucleotides synthesized with dmf-protected dG, the column is treated with concentrated ammonium hydroxide at 65°C for 1 hour or with AMA solution at 65°C for 10 minutes.
-
The resulting solution containing the crude oligonucleotide is collected.
Purification
The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.
Applications in Targeting Signaling Pathways
Oligonucleotides synthesized using this compound are critical tools in research and are being developed as a new class of drugs. These synthetic nucleic acids, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can be designed to modulate the expression of specific genes involved in disease pathways.
Targeting the Bcl-2 Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) protein is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1][2] Oblimersen (G3139) is an 18-base antisense oligonucleotide designed to bind to the mRNA of the BCL2 gene, leading to its degradation and a decrease in Bcl-2 protein levels.[1] This sensitizes cancer cells to apoptosis.
Modulating the p53 Tumor Suppressor Pathway
The TP53 gene is a critical tumor suppressor that is mutated in over half of all human cancers. siRNAs can be designed to specifically target and degrade the mRNA of mutant p53, thereby reducing its oncogenic effects and potentially restoring wild-type p53 function.[][4] The synthesis of these therapeutic siRNAs relies on high-fidelity phosphoramidite chemistry.
Interfering with the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancers like melanoma. Antisense oligonucleotides can be developed to target components of this pathway, such as MAPK1 (also known as ERK2), to inhibit tumor growth.
Conclusion
This compound is an essential reagent for the modern, automated synthesis of DNA oligonucleotides. Its key feature, the dmf protecting group, facilitates rapid and efficient deprotection, which is particularly advantageous for high-throughput synthesis and the production of therapeutic oligonucleotides. The high coupling efficiencies and purity achievable with this phosphoramidite enable the synthesis of high-quality DNA sequences for a wide range of applications, from basic research to the development of novel therapeutics targeting critical disease pathways.
References
solubility and stability of DMT-dG(dmf) Phosphoramidite
An In-Depth Technical Guide on the Solubility and Stability of DMT-dG(dmf) Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N²-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite. This phosphoramidite is a critical building block in the chemical synthesis of oligonucleotides, where its solubility and stability are paramount for achieving high coupling efficiencies and producing high-purity final products.[1]
Introduction
This compound is a modified deoxyguanosine building block used in automated solid-phase oligonucleotide synthesis.[1] The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine (B1146940) offers the advantage of rapid deprotection compared to the more traditional isobutyryl (ibu) group, making it suitable for high-throughput synthesis.[2] Understanding its solubility in various organic solvents and its stability under different storage and handling conditions is crucial for optimizing synthesis protocols and ensuring the quality of the resulting oligonucleotides.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₄₃H₅₃N₈O₇P[4] |
| Molecular Weight | 824.90 g/mol [4] |
| Appearance | White to off-white powder[2] |
| Purity (by HPLC) | ≥99.0% |
| Purity (by ³¹P NMR) | ≥99% |
Solubility
This compound is soluble in a range of anhydrous organic solvents commonly used in oligonucleotide synthesis. The choice of solvent and the concentration of the phosphoramidite solution are critical factors that can influence coupling efficiency.
Qualitative Solubility
| Solvent | Solubility |
| Acetonitrile (B52724) | Soluble |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] |
| Tetrahydrofuran (THF) | Soluble |
Quantitative Solubility Data
Quantitative solubility data for this compound in common oligonucleotide synthesis solvents is not widely published. However, a known solubility in DMSO is provided below. For oligonucleotide synthesis, phosphoramidites are typically dissolved in anhydrous acetonitrile to a standard concentration of 0.1 M.[6]
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (121.23 mM)[5] | Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO.[5] |
| Anhydrous Acetonitrile | Typically 0.1 M for synthesis[6] | This is a standard working concentration, not necessarily the maximum solubility. |
Stability
The stability of this compound is a critical factor for successful oligonucleotide synthesis. It is susceptible to degradation by hydrolysis and oxidation, particularly in solution.[7] While dG phosphoramidites are generally the least stable among the four standard deoxynucleoside phosphoramidites, the dmf protecting group offers comparable stability to other standard phosphoramidites in solution.[2][3]
Solid-State Stability
When stored as a dry powder under appropriate conditions, this compound exhibits good long-term stability.
| Storage Condition | Recommended Duration |
| -20°C to -10°C, dry, under inert atmosphere | 1 month to 6 months[5] |
| 2°C to 8°C | Short-term storage |
Solution Stability
The stability of phosphoramidites in solution is a significant concern, as degradation can lead to lower coupling efficiencies and the incorporation of impurities into the growing oligonucleotide chain. The stability of phosphoramidites in acetonitrile generally follows the order: T > dC > dA > dG.[3]
| Condition | Observation |
| In anhydrous acetonitrile on synthesizer | Best used within 24-72 hours.[8] |
| Presence of moisture | Accelerates hydrolysis to the H-phosphonate derivative.[7] |
| Presence of air (oxygen) | Can lead to oxidation of the P(III) center to P(V).[9] |
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a known amount of this compound into a volumetric flask.
-
Add a small volume of the anhydrous solvent to the flask.
-
Agitate the mixture using a vortex mixer and/or magnetic stirrer at a constant temperature.
-
Continue to add small increments of the phosphoramidite until a persistent excess of solid is observed, indicating a saturated solution.
-
Allow the solution to equilibrate for a set period (e.g., 24 hours) at the constant temperature with continuous stirring to ensure saturation.
-
-
Sample Analysis:
-
Carefully filter a known volume of the supernatant of the saturated solution to remove any undissolved solid.
-
Determine the concentration of the dissolved phosphoramidite in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (by measuring the absorbance of the DMT cation released upon acid treatment) or HPLC with a calibration curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the determined concentration and the volume of the solvent.
-
Protocol for Stability Assessment by HPLC
This protocol describes the use of reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of this compound in solution over time.
Objective: To quantify the degradation of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound solution in the solvent of interest (e.g., 0.1 M in anhydrous acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0)[10]
-
Mobile Phase B: Acetonitrile[10]
-
Autosampler vials
Procedure:
-
Sample Preparation and Storage:
-
Prepare a fresh solution of this compound at the desired concentration in the chosen anhydrous solvent.
-
Aliquot the solution into several sealed autosampler vials to be stored under the conditions being tested (e.g., room temperature, refrigerated, protected from light).
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reverse-phase column[10]
-
Flow Rate: 1 mL/min[10]
-
Detection Wavelength: 260 nm
-
Gradient: A suitable gradient of Mobile Phase A and B to separate the parent phosphoramidite from its degradation products. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.
-
-
Inject a sample of the freshly prepared solution (t=0) to obtain an initial purity profile. The phosphoramidite will appear as two diastereomeric peaks.[11]
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), inject a sample from one of the stored vials.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers of the parent phosphoramidite and any degradation products.
-
Calculate the percentage purity of the phosphoramidite at each time point.
-
Plot the percentage of intact phosphoramidite as a function of time to determine the degradation rate.
-
Protocol for Stability Assessment by ³¹P NMR
This protocol utilizes phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the stability of this compound. ³¹P NMR is particularly useful for detecting phosphorus-containing impurities, such as the oxidized P(V) species.[10]
Objective: To identify and quantify the formation of phosphorus-containing degradation products of this compound in solution.
Materials:
-
This compound solution
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., CD₃CN or CDCl₃)
-
External standard (e.g., phosphoric acid)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in the chosen deuterated solvent inside an NMR tube under an inert atmosphere. A typical concentration is around 0.3 g/mL.[10]
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters may include:[10]
-
Pulse Program: zgig (or similar for proton decoupling)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Number of Scans: 1024
-
-
The two diastereomers of the P(III) phosphoramidite will appear as distinct signals in the region of 140-155 ppm.[12]
-
Oxidized P(V) species will appear in a different region of the spectrum, typically between -25 and 99 ppm.[10]
-
-
Data Analysis:
-
Integrate the signals corresponding to the P(III) phosphoramidite and any P(V) degradation products.
-
Calculate the percentage of the oxidized species relative to the total phosphorus signal.
-
Spectra can be acquired at different time points to monitor the rate of oxidation.
-
Visualizations
The following diagrams illustrate key workflows and chemical relationships relevant to the handling and analysis of this compound.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
The Cornerstone of Synthetic DNA: An In-depth Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry, a method that has stood as the gold standard for nearly four decades, underpins the synthesis of custom DNA oligonucleotides, a critical tool in modern molecular biology, diagnostics, and therapeutics.[1] Its remarkable efficiency and amenability to automation have made the rapid and affordable production of high-fidelity DNA sequences a reality, enabling advancements from PCR and DNA sequencing to the development of antisense therapies and gene synthesis.[2] This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, providing detailed experimental protocols and quantitative data to empower researchers and professionals in the effective application of this powerful technology.
The Chemistry of DNA Synthesis: A Four-Step Cycle
Solid-phase phosphoramidite-based DNA synthesis is a cyclical process that sequentially adds nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic DNA synthesis.[3] Each cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.
The Building Blocks: Nucleoside Phosphoramidites
The key reagents in this process are nucleoside phosphoramidites, which are modified deoxynucleosides. These building blocks are protected at several key positions to prevent unwanted side reactions during synthesis:
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each cycle.[1]
-
Exocyclic Amines of Bases: The amino groups on adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected with base-labile groups to prevent branching of the growing oligonucleotide chain. Commonly used protecting groups are benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not have an exocyclic amino group and thus requires no protection.[2]
-
Phosphorus Moiety: A β-cyanoethyl group protects the phosphite (B83602) triester, which is stable throughout the synthesis cycle but can be removed during the final deprotection step. A diisopropylamino (iPr2N) group is also attached to the phosphorus, which is displaced during the coupling reaction.[1]
The Synthesis Cycle
The iterative four-step process ensures the controlled, stepwise addition of nucleotides to the growing DNA chain.
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction.[1] The released DMT cation is bright orange, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[4]
In the coupling step, the next nucleoside phosphoramidite, activated by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2]
To prevent the formation of deletion mutants (sequences missing a base), any unreacted 5'-hydroxyl groups are "capped" by acetylation. A mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP), is used to acetylate the unreacted hydroxyl groups, rendering them unreactive in subsequent coupling steps.[2]
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[5] This stabilized linkage forms the backbone of the DNA molecule.
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
Quantitative Analysis of Synthesis Performance
The overall yield and purity of the synthesized oligonucleotide are critically dependent on the efficiency of each step in the synthesis cycle, particularly the coupling reaction.
Coupling Efficiency and Oligonucleotide Yield
Even a small decrease in coupling efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides. The theoretical yield of full-length product can be calculated using the formula:
Yield (%) = (Coupling Efficiency) ^ (Number of Couplings) * 100
The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of full-length oligonucleotides of varying lengths.
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 67.7% | 82.6% | 90.9% |
| 50 | 36.4% | 61.1% | 78.2% |
| 100 | 13.3% | 37.0% | 60.7% |
| 150 | 4.8% | 22.3% | 47.2% |
Data compiled from various sources indicating typical industry standards.[6][7]
Factors Influencing Coupling Efficiency
Several factors can influence the efficiency of the coupling reaction:
-
Reagent Purity: The purity of the phosphoramidites, activator, and solvents is paramount. Trace amounts of water or other nucleophiles can react with the activated phosphoramidites, reducing the coupling efficiency.[6]
-
Activator: The choice and concentration of the activator can affect the rate and completeness of the coupling reaction.
-
Coupling Time: The duration of the coupling step must be sufficient to allow the reaction to go to completion. For sterically hindered or modified phosphoramidites, longer coupling times may be necessary.[8]
-
Moisture Control: Anhydrous conditions are crucial for successful DNA synthesis. Water can hydrolyze phosphoramidites and react with the activated species, leading to lower yields.[6]
Experimental Protocols
The following are detailed methodologies for the key stages of phosphoramidite-based DNA synthesis. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a typical cycle on an automated DNA synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator Solution: 0.45 M 1H-Tetrazole in Acetonitrile
-
Phosphoramidite Solutions: 0.1 M of each phosphoramidite (dA, dC, dG, dT) in Anhydrous Acetonitrile
-
Capping Solution A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v)
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v)
-
Wash Solvent: Anhydrous Acetonitrile
Protocol:
-
Deblocking: The synthesis column is washed with DCM. The deblocking solution is then passed through the column for 60-120 seconds to remove the 5'-DMT group. The column is then washed thoroughly with acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the column and allowed to react for 30-180 seconds.
-
Capping: Capping solutions A and B are mixed and delivered to the column. The capping reaction proceeds for 30-60 seconds. The column is then washed with acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column and allowed to react for 30-60 seconds to oxidize the phosphite triester to a phosphate triester. The column is then washed with acetonitrile.
-
Repeat: The cycle is repeated with the next phosphoramidite in the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Reagents:
-
Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) or a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[1]
-
Quenching Solution (for AMA): Acetic Acid
Protocol for Standard Deprotection (Ammonium Hydroxide):
-
The synthesis column is removed from the synthesizer and attached to a syringe.
-
Concentrated ammonium hydroxide is passed through the column to elute the oligonucleotide into a sealed vial.
-
The vial is heated at 55°C for 8-16 hours to effect complete deprotection of the base and phosphate protecting groups.
-
The vial is cooled, and the ammonia (B1221849) solution is evaporated to dryness.
Protocol for Fast Deprotection (AMA):
-
The synthesis column is treated with the AMA solution at room temperature for 10-30 minutes to cleave the oligonucleotide from the support.
-
The AMA solution containing the oligonucleotide is transferred to a sealed vial and heated at 65°C for 10-15 minutes.
-
The reaction is cooled and neutralized with acetic acid.
-
The solution is evaporated to dryness.
The following table provides a comparison of common deprotection reagents and their typical conditions.
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Standard method for most DNA oligonucleotides.[1] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 - 15 minutes | "UltraFAST" deprotection; requires acetyl-protected dC to avoid side reactions.[1] |
| Potassium Carbonate in Methanol | Room Temperature | 4 - 16 hours | "UltraMILD" conditions for sensitive modifications.[9] |
| t-Butylamine/Water (1:3) | 60°C | 6 hours | Alternative for certain dye-labeled oligonucleotides.[9] |
Visualizing the Process: Diagrams and Workflows
Visual representations are essential for understanding the complex chemical transformations and logical flow of phosphoramidite chemistry.
The four-step cycle of phosphoramidite-based DNA synthesis.
The deblocking (detritylation) reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
A Deep Dive into Phosphoramidite-Based Gene Synthesis: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies underpinning solid-phase gene synthesis utilizing phosphoramidite (B1245037) chemistry. This method remains the gold standard for the chemical synthesis of DNA and RNA, enabling a wide array of applications in molecular biology, synthetic biology, and therapeutics. This document details the chemistry of the synthesis cycle, presents key performance data, outlines detailed experimental protocols, and provides visual representations of the critical workflows and chemical transformations.
Introduction to Phosphoramidite Chemistry
The chemical synthesis of oligonucleotides via the phosphoramidite method, pioneered by Marvin Caruthers, is a sequential process that builds a DNA or RNA molecule in the 3' to 5' direction on a solid support, most commonly controlled-pore glass (CPG).[1][2] This method's success lies in its high efficiency and the stability of the phosphoramidite monomers, which are nucleosides with key protecting groups that ensure the specific and controlled formation of the internucleotide phosphodiester bonds.[3][4]
The synthesis is a cyclical process, with each cycle consisting of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[5] These steps are performed sequentially to add one nucleotide at a time to the growing oligonucleotide chain.
The Solid-Phase Synthesis Cycle
The entire process is typically automated on a DNA synthesizer, which precisely controls the delivery of reagents and the timing of each reaction.[2][]
The Solid Support
Synthesis begins with the first nucleoside attached to a solid support, typically Controlled-Pore Glass (CPG), through a linker molecule.[1] This solid-phase approach is advantageous as it allows for the easy removal of excess reagents and byproducts by simple washing after each step, eliminating the need for purification of the intermediate products.[7]
Protecting Groups
To prevent unwanted side reactions, various protecting groups are employed on the phosphoramidite monomers and the growing oligonucleotide chain:
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each synthesis cycle.[5]
-
Exocyclic Amines of Bases (A, C, G): Protected by groups such as benzoyl (bz) or isobutyryl (ibu) to prevent reactions at these sites.[1] Thymine and Uracil do not require this protection.
-
Phosphite (B83602) Group: A β-cyanoethyl group protects the phosphite moiety during the coupling reaction.[5]
The Four-Step Synthesis Cycle: A Detailed Look
Each addition of a nucleotide to the growing chain involves a four-step cycle. The efficiency of each step is critical for the successful synthesis of long oligonucleotides.
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleotide added to the chain). This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8][9] This exposes the 5'-hydroxyl group, making it available for the next reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[3]
Step 2: Coupling
In the coupling step, the next phosphoramidite monomer is activated and added to the growing chain. The phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is delivered to the synthesis column along with an activator, such as tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole - ETT). The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is then attacked by the free 5'-hydroxyl group of the growing chain.[7] This reaction forms a phosphite triester linkage.
Step 3: Capping
The coupling reaction is highly efficient but not 100%. To prevent the unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles and leading to deletion mutations, a capping step is performed.[10] A capping mixture, typically consisting of acetic anhydride (B1165640) and N-methylimidazole, is used to acetylate these unreacted hydroxyl groups, rendering them unreactive for the remainder of the synthesis.[3][4]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphotriester.[] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[3] This stabilized linkage forms the backbone of the DNA or RNA molecule.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing
Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treatment with concentrated aqueous ammonia.[8] The resulting crude oligonucleotide is then purified, commonly by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product from truncated sequences and other impurities.[2]
Quantitative Data and Efficiency
The overall yield of a full-length oligonucleotide is highly dependent on the efficiency of each step in the synthesis cycle, particularly the coupling step. Even a small decrease in coupling efficiency can significantly reduce the yield of the final product, especially for long oligonucleotides.[11]
| Parameter | Typical Efficiency (%) | Key Factors Influencing Efficiency |
| Detritylation Efficiency | > 99% | Acid concentration, reaction time, water content. |
| Coupling Efficiency | 98.5 - 99.5% | Purity of phosphoramidites and solvents, activator used, reaction time, temperature, water content.[10][12] |
| Capping Efficiency | > 99% | Purity of capping reagents, reaction time. |
| Oxidation Efficiency | > 99% | Oxidizer concentration, water content, reaction time. |
| Overall Yield (for a 50-mer) | ~52% (at 98.5% coupling eff.) to ~78% (at 99.5% coupling eff.)[11] | The cumulative effect of the coupling efficiency over each cycle. |
The theoretical overall yield can be calculated using the formula: Yield = (Coupling Efficiency)^n , where 'n' is the number of coupling cycles (length of the oligonucleotide minus one).[7]
Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle. Specific parameters may vary depending on the synthesizer, scale, and specific sequence.
Reagent Preparation
-
Phosphoramidite Solutions: Dissolve phosphoramidites in anhydrous acetonitrile to a concentration of 0.05-0.1 M.[13]
-
Activator Solution: Prepare a 0.25 - 0.5 M solution of the activator (e.g., ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[3]
-
Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran.
-
Capping Solution B: 16% N-Methylimidazole in Tetrahydrofuran.
-
Oxidizing Solution: 0.02 M Iodine in Tetrahydrofuran/Pyridine/Water.
Synthesis Cycle Protocol (per nucleotide addition)
-
Wash: Flush the synthesis column with anhydrous acetonitrile for 30 seconds.
-
Detritylation: Deliver the deblocking solution to the column and allow it to react for 50-60 seconds.[3]
-
Wash: Flush the column with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Coupling: Deliver the phosphoramidite solution and the activator solution simultaneously to the column. Allow a coupling time of 20-180 seconds, depending on the specific phosphoramidite.[2]
-
Wash: Flush the column with anhydrous acetonitrile.
-
Capping: Deliver Capping Solutions A and B to the column and allow them to react for 20-30 seconds.
-
Wash: Flush the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizing solution to the column and allow it to react for 20-30 seconds.
-
Wash: Flush the column with anhydrous acetonitrile to prepare for the next cycle.
Post-Synthesis Cleavage and Deprotection
-
Transfer the solid support to a vial.
-
Add concentrated aqueous ammonia.
-
Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.[3]
-
Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the ammonia.
-
Resuspend the crude oligonucleotide in a suitable buffer for purification.
Visualizing the Process
The following diagrams illustrate the key workflows and chemical reactions in phosphoramidite-based gene synthesis.
Conclusion
Phosphoramidite chemistry provides a robust and highly efficient method for the chemical synthesis of DNA and RNA. Understanding the fundamental principles of the four-step synthesis cycle, the roles of protecting groups and the solid support, and the factors influencing reaction efficiencies is crucial for researchers and professionals in fields that rely on synthetic nucleic acids. The ability to produce high-fidelity, custom-designed oligonucleotides continues to drive innovation in gene editing, diagnostics, and the development of novel therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. atdbio.com [atdbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. twistbioscience.com [twistbioscience.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Methodological & Application
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-dG(dmf) Phosphoramidite (B1245037) is a critical building block in automated solid-phase oligonucleotide synthesis. This monomer is a derivative of 2'-deoxyguanosine, chemically modified with three key protecting groups to ensure efficient and high-fidelity synthesis of DNA sequences. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the exocyclic amine of the guanine (B1146940) base is protected by a dimethylformamidine (dmf) group, and the phosphorus atom is part of a phosphoramidite moiety protected by a cyanoethyl group. The choice of the 'dmf' protecting group offers significant advantages in the synthesis of oligonucleotides, particularly in the context of high-throughput and therapeutic applications.
Key Advantages of DMT-dG(dmf) Phosphoramidite
The use of the dimethylformamidine (dmf) protecting group for the guanine base provides several benefits over the more traditional isobutyryl (ibu) group:
-
Faster Deprotection: The dmf group is significantly more labile under basic conditions, allowing for substantially shorter deprotection times. This is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications.[1][2][3]
-
Milder Deprotection Conditions: The increased lability of the dmf group permits the use of milder deprotection reagents and conditions, which helps to preserve the integrity of sensitive modified oligonucleotides.[2][3]
-
Reduced Incomplete Deprotection: For guanine-rich sequences, the dmf-monomer reduces the instances of incomplete deprotection that can be observed with the dG(ibu)-monomer.[1]
-
High Stability in Solution: this compound exhibits comparable stability in acetonitrile (B52724) to other standard DNA phosphoramidites, ensuring reliable performance on automated synthesizers.[1]
Technical Specifications and Data
The efficiency of the coupling step is paramount for the overall yield and purity of the final oligonucleotide product. Even a minor decrease in coupling efficiency per cycle can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. The following table summarizes typical coupling efficiencies and recommended coupling times for this compound under standard synthesis conditions.
| Parameter | Value/Range | Conditions/Notes |
| Average Coupling Efficiency | >99% | Performed on an automated DNA synthesizer under anhydrous conditions. |
| Recommended Coupling Time | 20 - 45 seconds | Dependent on the activator used. Shorter times are often sufficient with more potent activators like DCI. |
| Activator | 0.25 - 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | DCI is known to be a faster activator than ETT.[4] |
| Phosphoramidite Concentration | 0.05 - 0.15 M in anhydrous acetonitrile | |
| Storage | -20°C under an inert atmosphere (Argon or Nitrogen) |
Disclaimer: The data presented in this table are compiled from various sources and represent typical values. Optimal conditions may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.
Experimental Protocols
Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). To ensure anhydrous conditions, use a syringe to transfer the solvent to the septum-sealed phosphoramidite vial under an inert gas atmosphere.
-
Activator Solution: Prepare a solution of the chosen activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.
-
Other Reagents: Ensure all other reagents for the synthesizer (deblocking, capping, and oxidizing solutions) are fresh and of high quality.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The DMT protecting group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed by washing with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.[2][5]
-
Duration: 60 - 120 seconds.
Step 2: Coupling
-
Reagents: 0.1 M this compound solution and 0.25 M Activator solution (e.g., ETT) in anhydrous acetonitrile.
-
Procedure: The this compound is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[5][6] A molar excess of both phosphoramidite and activator is used to drive the reaction to completion.[6]
-
Duration: 20 - 45 seconds.
Step 3: Capping
-
Reagents: Capping Solution A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping Solution B (e.g., N-methylimidazole in THF).
-
Procedure: Any unreacted 5'-hydroxyl groups that failed to couple in the previous step are acetylated. This prevents them from reacting in subsequent cycles, thus avoiding the formation of deletion mutants (n-1 sequences).[7]
-
Duration: 30 - 60 seconds.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
Duration: 30 - 60 seconds.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
Step 1: Cleavage from Solid Support
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the cleavage reagent to cleave the ester linkage, releasing the oligonucleotide into the solution.
Step 2: Base and Phosphate Deprotection
-
Reagent: The same reagent used for cleavage (concentrated ammonium hydroxide or AMA).
-
Procedure: The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (dmf on guanine, and others on adenine (B156593) and cytosine).
-
Conditions for dmf Deprotection:
The choice of deprotection conditions should also consider the stability of any other modifications present in the oligonucleotide.
Purification
Following deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences, and cleaved protecting groups. Purification is typically performed using methods such as High-Performance Liquid Chromatography (HPLC) or cartridge-based purification to isolate the desired full-length oligonucleotide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Moisture in reagents or on the synthesizer. | Use fresh, anhydrous acetonitrile for all solutions. Ensure the inert gas supply is dry. |
| Degraded phosphoramidite or activator. | Use fresh reagents. Store phosphoramidites and activators under inert gas at -20°C. | |
| Insufficient coupling time. | Increase the coupling time, especially for sterically hindered positions or when using a less reactive activator. | |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Ensure the recommended deprotection time and temperature for the chosen reagent are followed. |
| Guanine-rich sequences. | The use of dmf-dG is advantageous here, but ensure complete deprotection is achieved. | |
| Presence of n+1 Species | Premature removal of the 5'-DMT group from the phosphoramidite by an overly acidic activator. | This can lead to the coupling of a phosphoramidite dimer. Use a less acidic activator if this is a persistent issue.[8] |
Conclusion
This compound is a highly effective reagent for the synthesis of oligonucleotides, offering significant advantages in terms of deprotection speed and mildness. By following optimized protocols and ensuring high-quality reagents and anhydrous conditions, researchers can achieve high coupling efficiencies and obtain high-purity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA寡核苷酸合成 [sigmaaldrich.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of N,N-Dimethylformamidine (DMF) Protecting Group Using Ammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-dimethylformamidine (DMF) group is a commonly employed protecting group for primary amines, particularly for the exocyclic amino functions of nucleobases in oligonucleotide synthesis. Its facile removal under basic conditions makes it a valuable tool in multi-step synthetic strategies. This document provides detailed application notes and protocols for the deprotection of the DMF group using ammonium (B1175870) hydroxide (B78521), a widely used method in both research and industrial settings.
The deprotection reaction proceeds via hydrolysis of the formamidine (B1211174) moiety to yield the free amine and N,N-dimethylformamide as a byproduct. The reaction conditions, such as temperature and duration, are critical for ensuring complete deprotection without compromising the integrity of the target molecule, especially in the context of sensitive substrates like oligonucleotides.
Mechanism of Deprotection
The deprotection of the N,N-dimethylformamidine group with ammonium hydroxide, an aqueous solution of ammonia (B1221849), proceeds through a nucleophilic attack of a hydroxide ion or an ammonia molecule on the electrophilic carbon of the formamidine. This is followed by the collapse of the tetrahedral intermediate and subsequent proton transfers to yield the deprotected primary amine.
Caption: Proposed mechanism for the hydrolysis of the DMF protecting group.
Experimental Protocols
The deprotection of DMF-protected amines is most extensively documented in the field of oligonucleotide synthesis. The following protocols are tailored for this application but can be adapted for other substrates with appropriate optimization.
Protocol 1: Standard Deprotection of DMF-Guanosine in Oligonucleotides
This protocol is suitable for the deprotection of oligonucleotides containing the N,N-dimethylformamidine-protected deoxyguanosine (dmf-dG).
Materials:
-
DMF-protected oligonucleotide bound to a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30% NH₃ in water)
-
Screw-cap vial
Procedure:
-
Transfer the solid support-bound oligonucleotide to a screw-cap vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the solid support.
-
Securely cap the vial.
-
Incubate the vial at the desired temperature for the specified duration (see Table 1).
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a well-ventilated fume hood.
-
The supernatant containing the deprotected oligonucleotide can be removed for further purification.
Protocol 2: UltraFAST Deprotection using Ammonium Hydroxide/Methylamine (B109427) (AMA)
This protocol utilizes a mixture of ammonium hydroxide and methylamine to significantly reduce the deprotection time.[1][2] This is particularly useful for high-throughput oligonucleotide synthesis.
Materials:
-
DMF-protected oligonucleotide bound to a solid support
-
Concentrated ammonium hydroxide (28-30% NH₃ in water)
-
Methylamine solution (40% in water)
-
Screw-cap vial
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a fume hood with appropriate personal protective equipment.
-
Transfer the solid support-bound oligonucleotide to a screw-cap vial.
-
Add the AMA reagent to the vial, ensuring the solid support is fully submerged.
-
Securely cap the vial.
-
Incubate at the recommended temperature and time (see Table 2).[2]
-
Following incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood to release any pressure.
-
The deprotected oligonucleotide is now in solution and ready for subsequent workup and purification.
Data Presentation
The efficiency of DMF deprotection is highly dependent on the reaction conditions. The following tables summarize the recommended deprotection times for dmf-dG under various conditions.
Table 1: Deprotection Times for dmf-dG with Concentrated Ammonium Hydroxide [2]
| Temperature | Deprotection Time |
| Room Temperature | 16 hours |
| 55 °C | 4 hours |
| 65 °C | 2 hours |
Table 2: Deprotection Times for dmf-dG with AMA (Ammonium Hydroxide/Methylamine 1:1) [2]
| Temperature | Deprotection Time |
| Room Temperature | 120 minutes |
| 37 °C | 30 minutes |
| 55 °C | 10 minutes |
| 65 °C | 5 minutes |
Experimental Workflow
The general workflow for the deprotection of a DMF-protected amine, particularly in the context of a larger synthetic scheme, is outlined below.
Caption: General experimental workflow for DMF deprotection.
Application Notes
-
Substrate Scope: While extensively used for nucleobases, the deprotection of the DMF group with ammonium hydroxide can be applied to a variety of primary amines. However, the presence of other base-labile functional groups in the molecule must be considered, and reaction conditions may need to be optimized accordingly.
-
Reagent Quality: It is crucial to use fresh, high-quality concentrated ammonium hydroxide.[1] Over time, the concentration of ammonia in aqueous solutions can decrease, leading to incomplete deprotection.
-
Safety Precautions: Concentrated ammonium hydroxide and methylamine are corrosive and have strong, irritating odors. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Monitoring: For novel substrates, it is advisable to monitor the progress of the deprotection reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS), to determine the optimal reaction time.
-
Compatibility with Other Protecting Groups: The DMF group is stable under acidic and neutral conditions, allowing for the selective removal of other protecting groups (e.g., Boc, Trityl) prior to DMF deprotection.
Conclusion
The deprotection of the N,N-dimethylformamidine group using ammonium hydroxide is a robust and reliable method, particularly in the synthesis of oligonucleotides. By carefully selecting the reaction conditions, researchers can achieve efficient and clean removal of the DMF protecting group. The "UltraFAST" protocol using an ammonium hydroxide/methylamine mixture offers a significant advantage in terms of reaction time, which is highly beneficial for high-throughput applications. As with any chemical transformation, careful optimization and monitoring are recommended when applying this methodology to new substrates.
References
Ultra-Fast Deprotection of dmf-Protected Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ultra-fast deprotection of synthetic oligonucleotides, with a specific focus on the removal of the N2-dimethylformamidine (dmf) protecting group from deoxyguanosine (dG). These protocols are designed to significantly reduce the time required for post-synthetic workup, enabling higher throughput in research, diagnostics, and therapeutic oligonucleotide development.
Introduction
The dimethylformamidine (dmf) protecting group is favored for the protection of the exocyclic amine of dG during solid-phase oligonucleotide synthesis due to its lability under milder basic conditions compared to the traditional isobutyryl (iBu) group. This property allows for significantly faster deprotection schedules. This application note details an ultra-fast deprotection strategy primarily utilizing a solution of Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA). This method facilitates complete deprotection in as little as 5-10 minutes at elevated temperatures.[1][2][3]
Deprotection Chemistries and Considerations
The cornerstone of ultra-fast deprotection is the use of AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][2][3][4][5] The methylamine in the AMA solution dramatically accelerates the removal of base-protecting groups.[4]
A critical consideration for this method is the choice of protecting group for deoxycytidine (dC). To prevent transamination and the formation of N4-Methyl-dC as a side product, it is imperative to use acetyl (Ac) protected dC (Ac-dC) instead of the standard benzoyl (Bz) protected dC.[1][2][3] The dmf-dG is fully compatible with this ultra-fast deprotection protocol.[1][3]
Quantitative Data Summary
The following tables summarize the deprotection conditions for various protecting groups and reagents, highlighting the efficiency of the ultra-fast methods.
Table 1: Comparison of Deprotection Times for dG Protecting Groups with Ammonium Hydroxide.
| dG Protecting Group | Temperature | Time |
| iBu-dG | Room Temp. | 36 hours |
| iBu-dG | 55°C | 16 hours |
| iBu-dG | 65°C | 8 hours |
| dmf-dG | Room Temp. | 16 hours |
| dmf-dG | 55°C | 4 hours |
| dmf-dG | 65°C | 2 hours |
Data sourced from Glen Research Deprotection Guide.[3]
Table 2: Ultra-Fast Deprotection Times using AMA Reagent.
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG , or Ac-dG | Room Temp. | 120 minutes |
| iBu-dG, dmf-dG , or Ac-dG | 37°C | 30 minutes |
| iBu-dG, dmf-dG , or Ac-dG | 55°C | 10 minutes |
| iBu-dG, dmf-dG , or Ac-dG | 65°C | 5 minutes |
Note: The UltraFAST system requires the use of acetyl (Ac) protected dC.[1][3] Data sourced from Glen Research Deprotection Guide.[3]
Table 3: Alternative Fast Deprotection Methods.
| Method | Reagent | Conditions | Notes |
| Microwave-Assisted | 29% Aqueous Ammonia (B1221849) | 170°C, 5 minutes | Utilizes monomode microwave irradiation.[6][7] |
| dG(dmf) with Ammonia | Concentrated Ammonia | 65°C, 1 hour | Faster than iBu-dG with ammonia alone.[8] |
Experimental Protocols
Ultra-Fast AMA Deprotection Protocol
This protocol is recommended for oligonucleotides synthesized with dmf-dG and Ac-dC.
Materials:
-
Oligonucleotide synthesis column or plate containing the synthesized oligonucleotide on solid support.
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Caution: Prepare fresh in a well-ventilated fume hood.
-
Heating block or oven capable of maintaining 65°C.
-
2 mL screw-cap tubes or appropriate vials.
-
Syringes or automated liquid handling system.
-
Speed-Vac or centrifugal evaporator.
Procedure:
-
Cleavage from Support:
-
Push the AMA solution through the synthesis column to elute the oligonucleotide into a 2 mL screw-cap tube. A volume of 1-2 mL is typically sufficient for a 1 µmol synthesis.
-
Alternatively, the solid support can be transferred to a vial, and the AMA solution added directly.
-
Incubate at room temperature for 5 minutes to ensure complete cleavage from the solid support.[1][2][3]
-
-
Base Deprotection:
-
Securely cap the tube or vial containing the oligonucleotide in the AMA solution.
-
Place the sealed container in a heating block or oven pre-heated to 65°C.
-
Incubate for 5-10 minutes for complete deprotection.[1][2][3] For longer or more complex oligonucleotides, the incubation time can be extended to 15 minutes.[9]
-
-
Drying:
-
After incubation, cool the tubes on ice for 10 minutes.[9]
-
Carefully uncap the tubes in a fume hood.
-
Evaporate the AMA solution to dryness using a Speed-Vac or centrifugal evaporator.
-
-
Resuspension:
-
Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or nuclease-free water for downstream applications or purification.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the ultra-fast deprotection process.
Caption: Experimental workflow for ultra-fast oligonucleotide deprotection.
Caption: Logical steps in the ultra-fast AMA deprotection protocol.
Conclusion
The adoption of dmf-dG in conjunction with Ac-dC and the AMA deprotection reagent offers a robust and highly efficient method for the rapid production of synthetic oligonucleotides. This ultra-fast protocol significantly reduces processing time from hours to minutes, thereby accelerating research and development timelines. For oligonucleotides containing sensitive modifications, milder deprotection strategies may need to be considered. However, for standard DNA and many modified oligonucleotides, the ultra-fast AMA protocol provides a reliable and time-saving solution.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. Fast deprotection of synthetic oligodeoxyribonucleotides using standard reagents under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Deprotection [qualitysystems.com.tw]
- 9. chemrxiv.org [chemrxiv.org]
Synthesis of G-Rich Oligonucleotides Using DMT-dG(dmf) Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine-rich (G-rich) nucleic acid sequences are of significant interest in biological research and drug development due to their propensity to form stable four-stranded secondary structures known as G-quadruplexes. These structures are implicated in the regulation of gene expression and are prominent targets for therapeutic intervention, particularly in oncology. The chemical synthesis of G-rich oligonucleotides (GROs), however, presents unique challenges, including aggregation of the growing chains on the solid support and incomplete deprotection of the guanine (B1146940) bases. The use of N2-dimethylformamidine (dmf) as a protecting group for deoxyguanosine, in the form of DMT-dG(dmf) Phosphoramidite (B1245037), offers significant advantages over the traditional isobutyryl (ibu) protecting group, leading to higher purity and yield of the desired G-rich sequences.
This document provides detailed application notes and protocols for the synthesis of G-rich oligonucleotides using DMT-dG(dmf) Phosphoramidite, including quantitative data, experimental procedures, and visual workflows to guide researchers in this specialized area of nucleic acid chemistry.
Advantages of this compound for G-Rich Sequence Synthesis
The selection of the appropriate protecting group for the exocyclic amine of guanine is critical for the successful synthesis of G-rich oligonucleotides. The dimethylformamidine (dmf) group offers several key advantages over the conventional isobutyryl (ibu) group:
-
Faster Deprotection: The dmf group is significantly more labile under basic conditions, allowing for more rapid and complete deprotection. This reduces the exposure of the oligonucleotide to harsh deprotection conditions, minimizing potential side reactions and degradation of the final product.[1]
-
Reduced Aggregation: G-rich sequences have a tendency to aggregate on the solid support during synthesis, which can hinder reagent access and lower coupling efficiency. The use of dG(dmf) has been shown to mitigate these aggregation effects, leading to improved synthesis outcomes.
-
Higher Purity and Yield: The combination of efficient deprotection and reduced aggregation results in a higher yield of the full-length oligonucleotide with fewer failure sequences and side products. While direct quantitative comparisons in single studies are limited, the consensus in the field is that dG(dmf) provides superior results for G-rich sequences.[1]
-
Compatibility: this compound is fully compatible with standard automated oligonucleotide synthesis protocols and instrumentation.
Quantitative Data Summary
The following tables summarize the expected performance characteristics when using this compound for the synthesis of G-rich oligonucleotides compared to the traditional DMT-dG(ibu) phosphoramidite. It is important to note that actual results may vary depending on the specific sequence, synthesis scale, and instrumentation.
Table 1: Comparison of Guanine Protecting Groups in G-Rich Oligonucleotide Synthesis
| Parameter | This compound | DMT-dG(ibu) Phosphoramidite |
| Stepwise Coupling Efficiency | > 99% | Typically 98-99% (can be lower for G-rich sequences due to aggregation) |
| Overall Yield of Full-Length Product | Higher, especially for long or G-rich sequences | Lower, particularly for sequences prone to aggregation |
| Deprotection Time (Conc. Ammonia) | 1-2 hours at 65°C | 8-16 hours at 55°C |
| Purity of Crude Product | High, with fewer deletion and modification byproducts | Lower, often with a higher proportion of failure sequences |
Table 2: Deprotection Conditions for dG(dmf) Protected Oligonucleotides
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection |
| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 2 hours | For base-sensitive modifications |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | Ultrafast deprotection |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a G-Rich Oligonucleotide
This protocol outlines the general steps for the automated synthesis of a G-rich oligonucleotide on a standard DNA synthesizer using phosphoramidite chemistry. The example sequence is the human telomeric repeat: 5'-d(TTAGGG)4-3'.
1. Materials and Reagents:
-
DMT-dG(dmf)-CE Phosphoramidite
-
DMT-dA(bz)-CE Phosphoramidite
-
DMT-dC(ac)-CE Phosphoramidite (recommended for AMA deprotection) or DMT-dC(bz)-CE Phosphoramidite
-
DMT-dT-CE Phosphoramidite
-
Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Oxidizer Solution (Iodine in THF/Water/Pyridine)
-
Capping Solution A (Acetic Anhydride in THF/Pyridine)
-
Capping Solution B (16% 1-Methylimidazole in THF)
-
Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane)
-
Anhydrous Acetonitrile
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside (G in this case)
2. Synthesis Cycle Workflow:
The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.
References
Application Notes: The Use of DMT-dG(dmf) Phosphoramidite in the Synthesis of High-Fidelity qPCR Probes
Introduction
The synthesis of high-quality oligonucleotides is fundamental to the success of numerous molecular biology applications, particularly for quantitative real-time PCR (qPCR). The fidelity and purity of qPCR probes are critical for ensuring specific hybridization to the target sequence and generating reliable quantitative data. The solid-phase phosphoramidite (B1245037) method is the gold standard for automated oligonucleotide synthesis, relying on a cycle of chemical reactions to add nucleotide monomers to a growing chain.[1][2] The choice of protecting groups on these phosphoramidite monomers is a key factor influencing the efficiency of synthesis and the quality of the final product. DMT-dG(dmf) Phosphoramidite is a deoxyguanosine monomer that offers significant advantages in this process, especially for demanding applications like qPCR probe synthesis.
The Role and Structure of this compound
DMT-dG(dmf)-CE-Phosphoramidite is a modified deoxyguanosine nucleoside configured for use in automated DNA synthesizers.[3] Its structure is designed for optimal performance in the synthesis cycle and consists of three key protective components:
-
5'-DMT (Dimethoxytrityl) group: A bulky acid-labile group protecting the 5'-hydroxyl function.[1][4] Its removal at the beginning of each cycle (detritylation) provides a reactive hydroxyl group for the addition of the next nucleotide.[2][5]
-
dmf (N,N-dimethylformamidine) group: Protects the exocyclic amino group on the guanine (B1146940) base.[4] This prevents unwanted side reactions during the synthesis cycle. The dmf group is a key feature, offering faster removal compared to the traditional isobutyryl (iBu) group.[6]
-
3'-CE (β-cyanoethyl) Phosphoramidite group: The reactive phosphite (B83602) moiety that, upon activation, couples with the 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite triester linkage.[3][4]
Key Advantages in qPCR Probe Synthesis
The use of the dimethylformamidine (dmf) protecting group for guanosine (B1672433) offers several benefits that directly impact the quality and performance of qPCR probes:
-
Rapid Deprotection: The dmf group is significantly more labile than the conventional iBu group, allowing for dramatically reduced deprotection times. This is particularly advantageous when synthesizing probes containing base-sensitive fluorescent dyes or quenchers, as it minimizes their exposure to harsh alkaline conditions, preserving their function.[7]
-
High Purity and Yield: The faster and more complete removal of the dmf group, especially in G-rich sequences, reduces the incidence of incompletely deprotected oligonucleotides. This leads to a higher yield of the full-length, correct-sequence probe, which is critical for assay specificity and sensitivity.
-
Compatibility with Ultra-Fast Protocols: DMT-dG(dmf) is fully compatible with rapid deprotection reagents like AMA (a mixture of Ammonium Hydroxide and Methylamine), which can complete deprotection in as little as 5-10 minutes at 65°C.[6][8] This high-throughput capability accelerates the entire workflow from synthesis to application.
-
Reduced Depurination: The electron-donating nature of the dmf group offers protection against depurination (loss of the guanine base from the sugar backbone), a potential side reaction during the acidic detritylation step of the synthesis cycle.[9] This enhances the integrity of the final oligonucleotide.
Quantitative Data
The choice of deprotection reagent and conditions is critical and is dictated by the protecting groups used during synthesis and the sensitivity of any modifications on the oligonucleotide. The dmf group on guanine provides significant flexibility.
| Protecting Group | Deprotection Reagent | Temperature | Time | Suitability & Remarks |
| dG(dmf) | Concentrated Ammonium Hydroxide | 65°C | 1 hour | Rapid deprotection suitable for many standard probes.[4] |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Milder temperature, still significantly faster than iBu.[4] | |
| AMA (Ammonium Hydroxide / Methylamine) | 65°C | 5-10 minutes | "UltraFAST" deprotection; ideal for probes with sensitive dyes.[6][8] | |
| 0.4 M NaOH in MeOH/Water | Room Temp. | > 72 hours | Not Recommended. The dmf group is highly resistant to this reagent.[10] | |
| dG(iBu) | Concentrated Ammonium Hydroxide | 55°C | ~8-16 hours | Traditional "overnight" deprotection; may be incomplete for G-rich sequences.[5][6] |
Visualized Workflows and Structures
Caption: High-level workflow for qPCR probe synthesis.
Caption: The automated phosphoramidite synthesis cycle.
Caption: Logical structure of this compound.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a qPCR Probe
This protocol describes the general steps for synthesizing a dual-labeled qPCR probe on an automated DNA synthesizer using this compound alongside other standard DNA phosphoramidites (dA(bz), dC(bz), dT).
Materials:
-
DNA Synthesizer (e.g., ABI 3900, Dr. Oligo)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal base or a 3'-quencher.
-
DNA Phosphoramidites: DMT-dA(bz), DMT-dC(bz), DMT-dG(dmf) , DMT-dT, dissolved in anhydrous acetonitrile (B52724) (typically 0.1 M).
-
5'-Fluorophore Phosphoramidite (e.g., 6-FAM).
-
Activator Solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).
-
Capping Reagents: Cap A (e.g., Acetic Anhydride/Lutidine/THF) and Cap B (e.g., N-Methylimidazole/THF).
-
Oxidizer Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane).
-
Anhydrous Acetonitrile for washes.
Methodology:
-
Synthesizer Preparation: Install all reagents, phosphoramidites, and the appropriate synthesis column (CPG) onto the DNA synthesizer according to the manufacturer's instructions. Ensure the system is purged with dry argon or helium.
-
Sequence Programming: Enter the desired probe sequence into the synthesizer's software, specifying the 5'-fluorophore and 3'-quencher.
-
Initiation of Synthesis: Start the synthesis program. The synthesizer will execute the following four steps in a repeated cycle for each nucleotide addition, proceeding from the 3'-end to the 5'-end.[1][2]
-
Step 1: Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the nucleotide bound to the solid support, creating a free 5'-hydroxyl group. The orange trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.[5]
-
Step 2: Coupling: The next phosphoramidite in the sequence (e.g., DMT-dG(dmf)) is mixed with the activator solution and delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the oligonucleotide chain.[2][]
-
Step 3: Capping: Capping reagents are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion-mutant sequences (n-1 mers).[2][12]
-
Step 4: Oxidation: The oxidizer solution is passed through the column to convert the unstable phosphite triester linkage into a stable phosphate triester backbone.[1][2]
-
-
Final Fluorophore Coupling: In the final cycle, the 5'-fluorophore phosphoramidite is coupled to the sequence.
-
Completion: The synthesis concludes with a final detritylation step to remove the DMT group from the 5'-fluorophore, unless DMT-on purification is planned. The synthesizer automatically dries the CPG support containing the completed oligonucleotide.
Protocol 2: Probe Cleavage and Deprotection (Rapid Protocol)
This protocol is recommended for probes synthesized with dmf-dG and bz-dA/dC, especially when sensitive dyes are present.
Materials:
-
CPG column containing the synthesized probe.
-
AMA solution (1:1 mixture of aqueous Ammonium Hydroxide [~28% NH₃] and aqueous Methylamine [40%]).
-
Syringes and luer-lock fittings.
-
Screw-cap, pressure-tight vial.
-
Heating block or oven set to 65°C.
Methodology:
-
Cleavage from Support: Place the CPG column between two Luer-tipped syringes. Push 1 mL of AMA solution back and forth through the CPG for 2 minutes at room temperature.
-
Collection: Expel the AMA solution containing the cleaved oligonucleotide into a 2 mL pressure-tight vial.
-
Rinse: Rinse the CPG with an additional 0.5 mL of AMA and add it to the vial.
-
Deprotection: Securely cap the vial. Place it in a heating block at 65°C for 10 minutes.[6] This step removes the dmf, bz, and cyanoethyl protecting groups.
-
Cooling and Evaporation: After heating, cool the vial to room temperature before opening. Evaporate the AMA solution to dryness using a centrifugal vacuum evaporator.
-
Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or 1x TE buffer) in preparation for purification.
Protocol 3: Probe Purification and Quality Control
1. Purification:
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying qPCR probes to achieve the high purity required (>85-95%).[13] Reverse-phase HPLC (RP-HPLC) is commonly used, which separates the full-length, dye-labeled probe from failure sequences and unlabeled oligos.
-
Procedure:
-
Resuspend the crude probe in the appropriate HPLC mobile phase A.
-
Inject the sample onto an RP-HPLC column (e.g., C18).
-
Elute the probe using a gradient of mobile phase B (e.g., acetonitrile).
-
Monitor the elution profile using UV-Vis detectors at 260 nm (for DNA) and the absorbance maximum of the fluorophore.
-
Collect the peak corresponding to the full-length, dual-labeled probe.
-
Desalt the collected fraction using a desalting column or ethanol (B145695) precipitation.
-
Evaporate to dryness and resuspend in the final storage buffer.
-
2. Quality Control:
-
Identity Confirmation: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry to confirm that the molecular weight of the purified probe matches the theoretical calculated mass.
-
Purity Analysis: Reinject a small aliquot of the final product onto an analytical HPLC column to confirm its purity.
-
Quantification: Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer to determine the final concentration of the probe.
References
- 1. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. shop.hongene.com [shop.hongene.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. qPCR Probes, Real Time qPCR Probes [biosyn.com]
Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides using DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of antisense oligonucleotides, siRNAs, primers, and probes.[1][2][3] The phosphoramidite (B1245037) method, performed on an automated solid-phase synthesizer, is the standard for efficient and high-fidelity oligonucleotide synthesis.[1][2][][5] This method relies on a four-step cycle to sequentially add nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[1][2][5]
A critical aspect of this process is the use of protecting groups on the nucleoside phosphoramidites to prevent unwanted side reactions.[1][6] The choice of these protecting groups significantly impacts the efficiency of the synthesis and the purity of the final product. This document focuses on the application of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite, in the synthesis of antisense oligonucleotides.[7][8]
The dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine (B1146940) offers distinct advantages over the traditional isobutyryl (iBu) group, primarily related to deprotection kinetics.[7][9] The dmf group is more labile, allowing for faster and milder deprotection conditions, which is particularly beneficial for the synthesis of G-rich sequences and oligonucleotides containing sensitive modifications.[7][10][11]
Key Features of this compound
-
Rapid Deprotection: The dmf group is removed more quickly than the conventional iBu group, reducing the overall synthesis time.[7][9]
-
High-Purity Oligonucleotides: The efficient deprotection minimizes side reactions and leads to higher purity of the final oligonucleotide product.[7]
-
Compatibility: this compound is compatible with standard DNA synthesis reagents and automated synthesizers.[7][8]
-
Stability: The phosphoramidite is stable in solution, comparable to other standard DNA phosphoramidites.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in oligonucleotide synthesis.
| Parameter | Condition | Value/Range | Reference |
| Deprotection Time (dmf-dG) | Concentrated Ammonium Hydroxide at 55°C | 2 hours | [7] |
| Concentrated Ammonium Hydroxide at 65°C | 1 hour | [7] | |
| AMA (Ammonium hydroxide/Methylamine) at 65°C | 5-10 minutes | [9][12] | |
| 0.4 M NaOH in MeOH/water (4:1 v/v) at room temperature | > 72 hours (not recommended) | [13] | |
| Oxidizer Concentration | Iodine in THF/pyridine/water | 0.02 M | [7] |
| Activator Solution | 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile | 0.45 M | [14] |
| Deblocking Solution | Trichloroacetic acid (TCA) in dichloromethane | 3% | [14] |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the standard four-step cycle for oligonucleotide synthesis on an automated DNA synthesizer using this compound.
Workflow Diagram:
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. thermofishersci.in [thermofishersci.in]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 8. shop.hongene.com [shop.hongene.com]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. biotage.com [biotage.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for siRNA Synthesis Utilizing DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing gene expression with high specificity. The chemical synthesis of siRNAs allows for the introduction of various modifications to enhance their stability, delivery, and efficacy while minimizing off-target effects. One such critical modification is the use of N2-dimethylformamidine (dmf) as a protecting group for guanosine (B1672433) phosphoramidites. The DMT-dG(dmf) phosphoramidite (B1245037) offers significant advantages in the synthesis of siRNAs, primarily by enabling rapid and efficient deprotection under mild conditions, which is crucial for preserving the integrity of the RNA molecule.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of DMT-dG(dmf) phosphoramidite in the solid-phase synthesis of siRNA oligonucleotides.
Key Advantages of this compound in siRNA Synthesis
The selection of the appropriate protecting group for the exocyclic amine of guanosine is a critical parameter in oligonucleotide synthesis. The dimethylformamidine (dmf) group presents several benefits over the more traditional isobutyryl (iBu) group, particularly for the synthesis of sensitive molecules like siRNA.
-
Rapid Deprotection: The dmf group is significantly more labile than the iBu group under basic conditions, allowing for substantially faster deprotection times. This is particularly advantageous when using reagents like ammonium (B1175870) hydroxide (B78521)/methylamine (AMA), which can complete deprotection in as little as 10-15 minutes at 65°C.[1][2][3]
-
Mild Deprotection Conditions: The lability of the dmf group permits the use of milder deprotection conditions, which helps to minimize potential side reactions and degradation of the siRNA product.
-
Reduced Depurination: The electron-donating nature of the dmf group offers enhanced protection against depurination at the guanosine sites during the acidic detritylation steps of the synthesis cycle.
-
High-Throughput Synthesis: The accelerated deprotection protocols enabled by the dmf group are highly amenable to high-throughput siRNA synthesis platforms.
Experimental Protocols
This section outlines the detailed methodology for the synthesis, deprotection, and purification of siRNAs incorporating this compound.
Materials and Reagents
A comprehensive list of necessary reagents and materials for siRNA synthesis is provided below. All reagents should be of the highest purity (anhydrous where specified) to ensure optimal synthesis efficiency.
| Reagent/Material | Supplier Recommendation | Grade |
| This compound | Various | Oligonucleotide Synthesis Grade |
| Standard RNA Phosphoramidites (A, C, U) | Various | Oligonucleotide Synthesis Grade |
| Solid Support (e.g., CPG) | Various | Pre-loaded with desired first nucleoside |
| Anhydrous Acetonitrile | Various | <10 ppm water |
| Activator (e.g., ETT, DCI) | Various | 0.25 M in Acetonitrile |
| Capping Reagents (Cap A and Cap B) | Various | Standard formulation |
| Oxidizing Solution | Various | Iodine-based |
| Deblocking Solution (TCA in DCM) | Various | 3% Trichloroacetic Acid in Dichloromethane (B109758) |
| AMA (Ammonium hydroxide/Methylamine, 1:1) | Various | Reagent Grade |
| Triethylamine Trihydrofluoride (TEA·3HF) | Various | Reagent Grade |
| N,N-Dimethyl Sulfoxide (DMSO) | Various | Anhydrous |
| Buffers for Purification (e.g., TEAA) | Various | HPLC Grade |
| HPLC Column (e.g., C18) | Various | For oligonucleotide purification |
Solid-Phase siRNA Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite cycle for each nucleotide addition.
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Caption: Automated solid-phase siRNA synthesis cycle.
Step-by-Step Explanation:
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of trichloroacetic acid (TCA) in dichloromethane (DCM), exposing a free 5'-hydroxyl group.
-
Coupling: The this compound (or any other phosphoramidite) is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 2-5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: To prevent the elongation of unreacted chains (which would result in n-1 shortmer impurities), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using an iodine solution. This completes one cycle of nucleotide addition.
The entire cycle is then repeated until the desired siRNA sequence is synthesized.
| Parameter | Recommended Value | Rationale |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling. |
| Activator Concentration | 0.25 M in anhydrous acetonitrile | Ensures rapid activation of the phosphoramidite. |
| Coupling Time for DMT-dG(dmf) | 2 - 5 minutes | Modified phosphoramidites may require longer coupling times to achieve optimal efficiency. |
| Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of high-purity, full-length oligonucleotides. |
Deprotection of siRNA
A multi-step deprotection process is required to remove all protecting groups from the synthesized siRNA.
Caption: Multi-step deprotection workflow for synthesized siRNA.
Step-by-Step Protocol:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine).
-
Incubate the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the dmf group on guanosine).[1][2][3]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected siRNA to a new tube.
-
-
Evaporation:
-
Dry the collected supernatant in a vacuum concentrator. If proceeding with DMT-on purification, avoid excessive heating to prevent the loss of the DMT group.
-
-
2'-Hydroxyl Desilylation:
-
To the dried residue, add 100 µL of anhydrous DMSO and vortex to dissolve.
-
Add 125 µL of TEA·3HF and incubate at 65°C for 2.5 hours. This step removes the 2'-O-silyl (e.g., TBDMS) protecting groups.[1][4]
-
Caution: TEA·3HF is corrosive and should be handled with appropriate personal protective equipment in a fume hood.
-
-
Quenching:
-
Quench the desilylation reaction by adding an appropriate quenching buffer or by precipitating the siRNA.
-
Purification and Analysis
Purification of the deprotected siRNA is essential to remove truncated sequences and other impurities.
| Method | Principle | Application |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. DMT-on purification is highly effective. | High-purity siRNAs for therapeutic and demanding research applications. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge. | Purification of DMT-off siRNAs. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the synthesized siRNA. | Confirms the identity and purity of the final product. |
DMT-on Purification Protocol (RP-HPLC):
-
After quenching the desilylation reaction, the sample is loaded onto a C18 HPLC column.
-
A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) and an organic solvent (e.g., acetonitrile) is used for elution.
-
The DMT-on, full-length siRNA is more hydrophobic and elutes later than the DMT-off, failure sequences.
-
The collected fraction containing the DMT-on siRNA is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
The final product is desalted using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | - Wet reagents or solvents- Degraded phosphoramidite- Insufficient coupling time | - Use fresh, anhydrous reagents- Use fresh phosphoramidite solution- Increase coupling time |
| Incomplete Deprotection | - Deprotection time too short- Deprotection temperature too low | - Increase incubation time with AMA- Ensure the temperature is maintained at 65°C |
| Presence of n-1 sequences | - Inefficient capping | - Check the capping reagents and ensure proper delivery by the synthesizer |
| Degradation of siRNA | - Contamination with RNases- Harsh deprotection conditions | - Use RNase-free techniques and reagents- Adhere to recommended mild deprotection protocols |
Conclusion
The use of this compound is a highly effective strategy for the synthesis of siRNA. The rapid and mild deprotection conditions it allows are crucial for preserving the integrity of the final siRNA product. By following the detailed protocols outlined in these application notes, researchers can achieve high yields of pure, full-length siRNA suitable for a wide range of research and therapeutic applications.
References
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Therapeutic Oligonucleotide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of therapeutic oligonucleotides demands high efficiency, purity, and robustness. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups for the nucleobases, is critical to achieving these objectives. DMT-dG(dmf) Phosphoramidite, which utilizes a dimethylformamidine (dmf) protecting group for the guanine (B1146940) base, offers significant advantages in the manufacturing of therapeutic oligonucleotides. These application notes provide a comprehensive overview, experimental protocols, and performance data for the use of this compound.
The primary advantage of the dmf protecting group over the traditional isobutyryl (ibu) group is its lability under milder basic conditions, which allows for significantly faster deprotection times.[1][2] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by harsh deprotection conditions.[1] The faster deprotection also contributes to a higher throughput in the manufacturing process.
Properties and Performance Data
This compound is a white to off-white powder that is soluble in acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[3] It is compatible with standard automated DNA/RNA synthesizers and phosphoramidite chemistry.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₃N₈O₇P | [3] |
| Molecular Weight | 824.90 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity (³¹P-NMR) | ≥99% | [3] |
| Purity (RP-HPLC) | ≥99.0% | [3] |
| Solubility | Acetonitrile | [5] |
| Storage Temperature | -10 to -25°C | [3] |
Table 2: Comparative Deprotection Times for dG(dmf) vs. dG(ibu)
| Deprotection Reagent | Temperature | dG(dmf) Deprotection Time | dG(ibu) Deprotection Time |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours | 8-15 hours[6] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Not Recommended |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | Not Recommended |
The use of the dmf protecting group can reduce deprotection times by a factor of 4 or more compared to the ibu group.[1]
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard four-step cycle for solid-phase oligonucleotide synthesis using an automated synthesizer.
Materials:
-
This compound
-
Other DNA/RNA phosphoramidites (e.g., DMT-dA(bz), DMT-dC(bz), DMT-dT)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile
Procedure:
-
Preparation: Dissolve all phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagent bottles on the automated synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through the following iterative steps:
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support by washing with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.[7] The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[8]
-
Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.[7]
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.[7]
-
-
Chain Elongation: The four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
Caption: Automated phosphoramidite synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Oligonucleotide bound to CPG support
-
Cleavage and deprotection solution (e.g., Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA))
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution.
-
Incubate the vial at the recommended temperature and time (see Table 2). For DMT-dG(dmf) containing oligonucleotides, incubation in concentrated ammonium hydroxide for 2 hours at 55°C is typically sufficient.[2][3] For even faster deprotection, AMA can be used at 65°C for 10 minutes.
-
-
Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during this step.
-
Supernatant Collection: After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with DMT-dG(dmf) Phosphoramidite
Welcome to the technical support center for DMT-dG(dmf) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency and other common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-dG(dmf) Phosphoramidite and what are its primary applications?
DMT-dG(dmf)-CE-Phosphoramidite is a standard DNA phosphoramidite monomer used for the incorporation of deoxyguanosine (dG) residues into synthetic oligonucleotides via solid-phase synthesis.[1] It features a 5'-dimethoxytrityl (DMT) group for hydroxyl protection, a cyanoethyl (CE) group on the phosphite, and a dimethylformamidyl (dmf) protecting group on the guanine (B1146940) base.[1] The dmf group allows for significantly faster deprotection compared to traditional protecting groups like isobutyryl (iBu), which is particularly advantageous for synthesizing oligonucleotides with labile modifications.[2][3]
Primary applications include:
-
Therapeutic oligonucleotides (e.g., aptamers, antisense oligonucleotides).[1]
-
DNA probes for diagnostic assays (e.g., microarrays, in situ hybridization).[1]
-
Molecular biology tools (e.g., PCR/qPCR primers, CRISPR guide templates).[1]
Q2: What are the optimal storage and handling conditions for this compound?
To ensure stability and high coupling efficiency, this compound should be stored under specific conditions. It is crucial to keep the phosphoramidite in a dry, inert atmosphere at -20°C.[1][4] Before use, the container must be allowed to warm to room temperature to prevent moisture condensation onto the cold powder.[2] All handling, including weighing and dissolution, should be performed under anhydrous conditions, for instance, in a glove box or under a stream of dry inert gas like argon or nitrogen.[2][5]
Q3: Why is my coupling efficiency low when using this compound?
Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors. The most prevalent cause is the presence of moisture, as phosphoramidites are highly sensitive to hydrolysis.[2][5][6] Other significant factors include the degradation of the phosphoramidite or activator, the use of wet solvents, and inefficient capping.[7][8]
Q4: Can the dmf protecting group on the dG phosphoramidite cause any specific issues?
While the dmf protecting group offers the benefit of rapid deprotection, dG phosphoramidites, in general, are more susceptible to degradation in solution compared to other bases.[5][9] Additionally, during the coupling step, the acidic nature of activators can lead to the formation of a GG dimer, which can be incorporated into the sequence, resulting in an n+1 impurity.[6] Using a low-concentration iodine oxidizer (e.g., 0.02 M) is recommended to minimize potential side reactions with dG(dmf) amidites.[2]
Troubleshooting Guides
Issue 1: Low Overall Coupling Efficiency
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
High percentage of n-1 shortmers observed in HPLC or PAGE analysis.[5]
Potential Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Phosphoramidites are highly susceptible to hydrolysis from water in acetonitrile (B52724), the activator solution, or the synthesizer lines.[5][6] Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile with a low water content (<30 ppm, preferably <10 ppm).[5][10] Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[5][10] Purge synthesizer lines thoroughly with a dry inert gas.[5] |
| Degraded Phosphoramidite Stock | Phosphoramidite solutions can degrade over time, with dG being the least stable.[5][9] Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides. Avoid storing solutions on the synthesizer for extended periods.[5] |
| Suboptimal Activator | The choice and quality of the activator are crucial for efficient coupling.[] Use a fresh, high-quality activator such as 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[12] For sterically hindered phosphoramidites, a stronger activator like DCI may be necessary.[5] |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups leads to the synthesis of n-1 deletion mutants. Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. For long syntheses, consider implementing a double capping step.[7] |
Issue 2: Presence of n+1 Peaks in Analytical Results
Symptoms:
-
A significant peak corresponding to the mass of the desired oligonucleotide plus a guanosine (B1672433) residue is observed during HPLC or LC-MS analysis.
Potential Causes and Solutions:
| Cause | Solution |
| GG Dimer Formation | The activators used in DNA synthesis are mildly acidic and can cause a small percentage of the 5'-DMT group to be removed from the dG phosphoramidite during the coupling step. This detritylated dG can then react with an activated dG phosphoramidite to form a GG dimer, which is subsequently incorporated into the growing oligonucleotide chain.[6] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Phosphoramidite Solution
-
Preparation: Before starting, ensure the vial of solid this compound is at room temperature.
-
Inert Atmosphere: In a glove box or under a steady stream of dry argon, quickly weigh the required amount of phosphoramidite into an oven-dried, septum-sealed vial.[5]
-
Molecular Sieves: Add a small amount of activated 3Å molecular sieves to the vial.[10]
-
Dissolution: Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.
-
Mixing: Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.[5]
Visual Guides
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Key Factors Affecting DMT-dG(dmf) Coupling
Caption: Interrelated factors influencing the success of the coupling reaction.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Depurination During Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of depurination during oligonucleotide synthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to depurination in your oligonucleotide synthesis experiments.
Question: I am observing a significant number of truncated sequences, especially when synthesizing long oligonucleotides. Could this be due to depurination?
Answer: Yes, the presence of truncated sequences, particularly those cleaved at purine (B94841) (Adenine 'A' and Guanine 'G') residues, is a classic indicator of depurination. During synthesis, the acidic detritylation step can lead to the cleavage of the N-glycosidic bond, creating an abasic site.[1][2][3] This abasic site is stable during the synthesis cycles but will be cleaved during the final basic deprotection step, resulting in truncated oligonucleotides.[1][2] The fragment towards the 5'-terminus will still possess the DMT group, leading to its co-purification with the full-length product in DMT-on purification protocols.[1][2]
Question: My final product purity is low, and I suspect depurination. How can I confirm this?
Answer: To confirm depurination, you can use several analytical techniques:
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on charge. Depurinated and subsequently cleaved fragments will have a different charge-to-mass ratio and will elute at different times compared to the full-length product.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of oligonucleotides by size. Truncated fragments resulting from depurination can be clearly resolved from the full-length oligonucleotide.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can identify the exact mass of the species in your sample. Depurinated fragments will have lower molecular weights corresponding to cleavage at purine bases.[4][5]
For detailed protocols on these methods, please refer to the "Experimental Protocols" section below.
Question: What are the primary causes of depurination during synthesis?
Answer: The primary cause of depurination is the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle.[1][3][6] Several factors can exacerbate this issue:
-
Acid Strength: Stronger acids like Trichloroacetic Acid (TCA) (pKa ≈ 0.7) cause more depurination than milder acids like Dichloroacetic Acid (DCA) (pKa ≈ 1.5).[3][7]
-
Acid Exposure Time: Prolonged contact with the deblocking acid increases the extent of depurination.[8]
-
Protecting Groups: The type of protecting group on the purine base plays a crucial role. Electron-withdrawing acyl groups (like benzoyl on dA and isobutyryl on dG) destabilize the glycosidic bond, making it more susceptible to cleavage.[2][9] Conversely, electron-donating groups like formamidines (e.g., dmf-dG) stabilize the bond and reduce depurination.[3][9]
-
Oligonucleotide Sequence: Adenosine (dA) is generally more susceptible to depurination than guanosine (B1672433) (dG).[1][10] The position of the purine in the sequence can also have an effect, with 3'-terminal purines being more vulnerable.
Question: How can I minimize depurination during my oligonucleotide synthesis?
Answer: Here are several strategies to mitigate depurination:
-
Optimize the Deblocking Step:
-
Use a Milder Acid: Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) for detritylation.[3][7] While DCA is milder, it may require a longer reaction time to achieve complete detritylation, so optimization is key.[3]
-
Reduce Acid Contact Time: Minimize the duration of the acid deblocking step to what is necessary for complete DMT removal.[8] This can be achieved by using fresh deblocking solution and ensuring efficient delivery and removal of the acid from the synthesis column.
-
-
Use Depurination-Resistant Phosphoramidites:
-
For sensitive sequences or long oligonucleotides, consider using phosphoramidites with protecting groups that stabilize the glycosidic bond. For example, using dG phosphoramidites with a dimethylformamidine (dmf) protecting group significantly reduces depurination at guanosine residues.[3][9] For adenosine, more stable formamidine (B1211174) protecting groups like dibutylformamidine (dbf) are available for particularly sensitive syntheses.[2]
-
-
Optimize Synthesis Cycle Parameters:
-
Ensure all reagents, especially the acetonitrile (B52724) (ACN), are anhydrous, as water can affect the efficiency of the coupling reaction and potentially lead to longer overall synthesis times, increasing the cumulative acid exposure.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is depurination?
A1: Depurination is a chemical reaction where the β-N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar is hydrolytically cleaved, releasing the purine base and leaving behind an apurinic (AP) site in the DNA strand.[3]
Q2: Why is depurination a problem in oligonucleotide synthesis?
A2: While the initial formation of an apurinic site is stable during the synthesis cycles, it becomes a point of chain cleavage during the final basic deprotection step (e.g., with ammonia).[1][2] This leads to the generation of truncated oligonucleotides, which are impurities that can be difficult to separate from the full-length product and can compromise downstream applications.[1][2]
Q3: Is dA or dG more susceptible to depurination?
A3: Deoxyadenosine (B7792050) (dA) is significantly more susceptible to depurination than deoxyguanosine (dG) under the acidic conditions of oligonucleotide synthesis.[1][10]
Q4: Do ribonucleosides also undergo depurination?
A4: Ribonucleosides are substantially less prone to depurination than their deoxyribonucleoside counterparts due to the presence of the 2'-hydroxyl group.[2]
Q5: Can depurination occur after synthesis?
A5: Yes, depurination can also occur during post-synthesis workup, such as during trityl-on purification where the oligonucleotide is exposed to acidic conditions for DMT removal.[11] It is also a common form of DNA damage in vivo and can occur in solution, especially at low pH.[12]
Quantitative Data on Depurination
The following table summarizes the depurination half-times for deoxyadenosine (dA) and deoxyguanosine (dG) under different acidic conditions used for detritylation. A longer half-time indicates greater stability and less depurination.
| Nucleoside on CPG Support | Deblocking Reagent | Depurination Half-Time (t½) in hours |
| 5'-DMT-dA-CPG | 3% DCA in Dichloromethane | 1.48 ± 0.17 |
| 5'-DMT-dG-CPG | 3% DCA in Dichloromethane | 9.85 ± 1.90 |
| 5'-DMT-dA-CPG | 15% DCA in Dichloromethane | 0.63 ± 0.08 |
| 5'-DMT-dG-CPG | 15% DCA in Dichloromethane | 2.98 ± 0.34 |
| 5'-DMT-dA-CPG | 3% TCA in Dichloromethane | 0.39 ± 0.07 |
| 5'-DMT-dG-CPG | 3% TCA in Dichloromethane | 4.64 ± 0.67 |
Data adapted from Nucleic Acids Research, 1996, Vol. 24, No. 15.[1]
Experimental Protocols
Protocol 1: Analysis of Depurination by Ion-Exchange HPLC
This protocol provides a general method for the analysis of oligonucleotide purity and the detection of truncated species resulting from depurination.
-
Sample Preparation:
-
After synthesis and deprotection, dissolve the crude oligonucleotide in nuclease-free water to a final concentration of approximately 1 OD/100 µL.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector and a strong anion-exchange (SAX) column suitable for oligonucleotide separation.
-
-
Mobile Phases:
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
-
-
Gradient Elution:
-
Set a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes, depending on the length and sequence of the oligonucleotide.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The full-length oligonucleotide will be the major peak. Shorter, truncated fragments resulting from depurination will elute earlier due to their lower overall negative charge. The peak area of the truncated fragments relative to the full-length product provides a quantitative measure of depurination.
-
Protocol 2: Analysis of Depurination by Capillary Electrophoresis (CE)
-
Sample Preparation:
-
Desalt the crude oligonucleotide sample. Dissolve in nuclease-free water to a concentration of ~0.1 mg/mL.
-
-
CE System and Capillary:
-
Use a CE system with a UV detector.
-
Employ a fused-silica capillary filled with a sieving matrix (gel).
-
-
Run Conditions:
-
Run Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea.
-
Injection: Electrokinetic injection.
-
Voltage: 15-30 kV.
-
Temperature: 50-60 °C to denature the oligonucleotide.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The electropherogram will show peaks corresponding to different oligonucleotide lengths. The full-length product will be the latest migrating peak among the major species. Earlier migrating peaks correspond to shorter, truncated fragments.
-
Protocol 3: Analysis of Depurination by Mass Spectrometry (MS)
-
Sample Preparation:
-
Desalt the oligonucleotide sample. Dilute to an appropriate concentration (e.g., 1-10 µM) in a solution compatible with ESI-MS (e.g., 50:50 acetonitrile:water with a volatile salt like triethylammonium (B8662869) acetate).
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Acquire data in negative ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the oligonucleotide species present in the sample.
-
Compare the observed masses with the theoretical mass of the full-length product.
-
Masses corresponding to truncated fragments resulting from cleavage at A or G residues will be present if depurination has occurred.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving depurination issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. web.colby.edu [web.colby.edu]
- 6. waters.com [waters.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing n+1 species formation in oligonucleotide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of n+1 species, a common impurity in oligonucleotide synthesis.
Troubleshooting Guide: Minimizing n+1 Species
This section addresses specific issues related to the appearance of n+1 impurities in your synthesis results.
Q1: What are n+1 species and why are they a concern?
A1: N+1 species are product-related impurities that are one nucleotide longer than the desired full-length oligonucleotide sequence.[1] They arise from the incorporation of an extra nucleotide during a synthesis cycle. These impurities are a significant concern because they are often difficult to separate from the target oligonucleotide, especially during purification strategies that rely on the presence of a 5'-dimethoxytrityl (DMT) group.[2][3] The presence of n+1 species can compromise the performance of the oligonucleotide in downstream applications such as PCR, sequencing, and therapeutic use.
Q2: What is the primary cause of n+1 species formation?
A2: The formation of n+1 impurities is most commonly caused by a side reaction that occurs during the coupling step, driven by the acidity of the activator. The mechanism involves the following steps:
-
Premature Detritylation: Activators used in phosphoramidite (B1245037) chemistry are mild acids.[2] They can prematurely remove the 5'-DMT protecting group from a small fraction of the phosphoramidite monomers in the reagent solution before they reach the solid support.[4]
-
Dimer Formation: This prematurely deprotected monomer now has a free 5'-hydroxyl group and can react with another activated phosphoramidite monomer in the solution, forming a phosphoramidite dimer.
-
Incorporation: This dimer can then be coupled to the growing oligonucleotide chain on the solid support, resulting in the addition of two nucleotides in a single cycle and creating an n+1 impurity.[2]
This issue is particularly prominent with dG phosphoramidites, as guanosine (B1672433) is detritylated more rapidly than other nucleosides, leading to a higher incidence of GG dimer formation.[2]
Q3: How can I identify the presence of n+1 impurities in my product?
A3: N+1 impurities are typically identified using analytical techniques that can resolve species based on length and mass. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the most common methods.[5] In an HPLC chromatogram, n+1 species may appear as a post-peak shoulder or a distinct peak eluting slightly later than the main product peak. Mass spectrometry provides definitive evidence by showing a mass corresponding to the target oligonucleotide plus the mass of the extra nucleotide.
Q4: My synthesis shows a significant n+1 peak. What are the immediate steps to troubleshoot this?
A4: If you observe a significant n+1 peak, the most critical parameter to evaluate is your choice of activator. The acidity of the activator is directly linked to the rate of premature detritylation and subsequent dimer formation.[4]
-
Review Your Activator: Strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) increase the likelihood of n+1 formation, especially when synthesizing long oligonucleotides.[2]
-
Consider a Less Acidic Activator: Switching to a less acidic, yet highly effective, activator like 4,5-Dicyanoimidazole (DCI) is a primary strategy for minimizing n+1 impurities.[2] DCI's high nucleophilicity allows for efficient coupling with a lower risk of causing premature detritylation.[2][4]
-
Check Phosphoramidite Quality: Ensure your phosphoramidite reagents are of high quality and have not degraded. Older or improperly stored phosphoramidites may be more susceptible to side reactions.
-
Optimize Coupling Time: While ensuring complete coupling is essential to avoid n-1 species, excessively long coupling times with highly acidic activators can increase the window for dimer formation. Follow the recommended protocols for your specific reagents and synthesizer.
Frequently Asked Questions (FAQs)
What is the difference between n-1 and n+1 impurities?
N-1 impurities are deletion sequences, meaning they are one nucleotide shorter than the target product. They are typically caused by an incomplete coupling reaction followed by an inefficient capping step, which fails to block the unreacted 5'-hydroxyl group from participating in subsequent synthesis cycles.[2][] In contrast, n+1 impurities are addition sequences, one nucleotide longer than the target, primarily caused by the incorporation of a phosphoramidite dimer.[2]
Can standard purification methods remove n+1 species?
Removal of n+1 impurities can be challenging. In "Trityl-On" purification methods, both the desired full-length product and the n+1 impurity retain the final 5'-DMT group, causing them to co-elute.[2][3] While some resolution may be possible with high-resolution ion-pair reversed-phase HPLC, complete separation is often difficult. Therefore, preventing the formation of n+1 species during synthesis is the most effective strategy.
Which activator is recommended to minimize n+1 formation?
4,5-Dicyanoimidazole (DCI) is often recommended for minimizing n+1 impurities. While it is a strong activator, its pKa is higher (less acidic) than tetrazole and its derivatives like ETT and BTT.[2] Its activation mechanism relies more on its high nucleophilicity, which reduces the risk of acid-catalyzed premature detritylation of the phosphoramidite monomer.[2][4]
Does the capping step influence the formation of n+1 species?
The capping step does not directly cause or prevent n+1 formation. The primary role of capping is to acetylate and thereby block any 5'-hydroxyl groups that failed to react during the coupling step.[7][8] This is crucial for preventing the formation of n-1 deletion impurities.[3][9] The formation of n+1 species is an independent issue related to the activator and phosphoramidite stability during the coupling step.[2]
Data and Protocols
Activator Acidity and Impact on n+1 Formation
The choice of activator significantly impacts the formation of n+1 species due to variations in acidity (pKa). More acidic activators (lower pKa) are more likely to cause premature detritylation of phosphoramidites in solution, leading to dimer formation.
| Activator | pKa | Potential for n+1 Formation | Reference |
| Benzylthiotetrazole (BTT) | 4.1 | High | [2] |
| Ethylthiotetrazole (ETT) | 4.3 | High | [2] |
| 1H-Tetrazole | ~4.9 | Moderate | [4] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Low | [2] |
Experimental Protocol: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC
This protocol provides a general method for analyzing the purity of a synthesized oligonucleotide and detecting n+1 species.
1. Objective: To separate the full-length oligonucleotide product from synthesis impurities, including n+1 and n-1 species.
2. Materials:
-
Crude or purified oligonucleotide sample
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in Water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile/Water
-
HPLC system with a UV detector
-
C18 reverse-phase column suitable for oligonucleotide analysis
3. Procedure:
-
Prepare the mobile phases and thoroughly degas them.
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Dissolve the oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 0.5-1.0 OD/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient to elute the oligonucleotide. A typical gradient might be from 5% to 70% Mobile Phase B over 30-45 minutes.
-
Monitor the elution profile at 260 nm.
-
Analyze the resulting chromatogram. The main peak corresponds to the full-length product. N-1 impurities typically elute just before the main peak, while n+1 impurities elute just after the main peak.
4. Interpretation: The relative peak areas can be used to estimate the percentage of n+1 impurity in the sample. For definitive identification, fractions can be collected and analyzed by mass spectrometry.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and resolve issues with n+1 species formation.
Caption: Troubleshooting workflow for minimizing n+1 species.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. atdbio.com [atdbio.com]
Technical Support Center: Optimizing Deprotection of DMT-dG(dmf) Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the deprotection of DMT-dG(dmf) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using dG(dmf) over the traditional dG(iBu) phosphoramidite?
A1: The primary advantage of the dimethylformamidine (dmf) protecting group on guanine (B1146940) is its significantly faster deprotection kinetics compared to the isobutyryl (iBu) group.[1] This allows for reduced exposure of the synthesized oligonucleotide to harsh basic conditions, which is particularly beneficial for complex oligonucleotides or those containing sensitive modifications.[1][2] The faster deprotection also increases the efficiency of high-throughput oligonucleotide production.[3]
Q2: What are the standard deprotection conditions for DMT-dG(dmf)?
A2: Standard deprotection of oligonucleotides synthesized with DMT-dG(dmf) can be achieved using concentrated ammonium (B1175870) hydroxide (B78521). Typical conditions are heating at 55°C for 2 hours or at 65°C for 1 hour.[1][3]
Q3: Can I use "UltraFAST" deprotection methods with dG(dmf)?
A3: Yes, DMT-dG(dmf) is fully compatible with "UltraFAST" deprotection protocols.[1] A common UltraFAST reagent is a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[1][4] With AMA, complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[1][5]
Q4: Are there any compatibility issues I should be aware of when using AMA for deprotection?
A4: When using AMA for deprotection, it is crucial to use acetyl (Ac) protected dC (dC(Ac)) instead of benzoyl (Bz) protected dC (dC(Bz)). The use of dC(Bz) with AMA can lead to transamidation, a side reaction that modifies the cytosine base.[4][5]
Q5: When should I consider milder deprotection conditions?
A5: Milder deprotection conditions are recommended when the oligonucleotide contains base-labile modifications, such as certain dyes (e.g., cyanine, rhodamine dyes like TAMRA) or other sensitive labels that cannot withstand the strong alkalinity of standard or UltraFAST deprotection.[2][6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of Guanine
-
Symptom: Mass spectrometry analysis of the final oligonucleotide shows a persistent +43 Da adduct on guanine residues, corresponding to the remaining dmf protecting group. HPLC analysis may show a shoulder or a distinct peak eluting later than the desired product.
-
Possible Causes:
-
Deprotection time was too short or the temperature was too low.
-
The deprotection solution (e.g., ammonium hydroxide) was old or of poor quality.
-
The oligonucleotide has a high G-content, making complete deprotection more challenging.[3]
-
-
Solutions:
-
Verify Deprotection Parameters: Ensure that the time and temperature of the deprotection step are appropriate for the chosen reagent (see tables below). For G-rich sequences, consider extending the deprotection time.
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide should be stored refrigerated and aliquoted for weekly use to maintain its ammonia (B1221849) concentration.[7]
-
Switch to a Stronger Reagent: If incomplete deprotection persists with ammonium hydroxide, switching to AMA may be beneficial due to its faster and more efficient deprotection capabilities.[4]
-
Issue 2: Degradation of Sensitive Dyes or Modifications
-
Symptom: The final product shows low yield, unexpected HPLC peaks, or incorrect mass, indicating degradation of a modification. This is common with dyes like TAMRA or HEX.
-
Possible Causes:
-
The deprotection conditions were too harsh for the specific modification.
-
-
Solutions:
-
Use Mild Deprotection Conditions: For oligonucleotides with sensitive modifications, avoid standard ammonium hydroxide at high temperatures and AMA. Instead, use milder reagents.
-
t-Butylamine/Water: A solution of t-butylamine/water (1:3 v/v) at 60°C for 6 hours can be used.[4][5][7]
-
t-Butylamine/Methanol/Water: For TAMRA-containing oligonucleotides, a mixture of t-butylamine/methanol/water (1:1:2 v/v) overnight at 55°C is a suitable alternative.[2][4][5]
-
UltraMILD Monomers and Deprotection: For extremely sensitive modifications, consider using UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, followed by deprotection with potassium carbonate in methanol.[5]
-
Issue 3: Base Modification on Cytosine
-
Symptom: Mass spectrometry reveals an unexpected mass on cytosine residues after deprotection.
-
Possible Cause:
-
Use of benzoyl-protected dC (dC(Bz)) with AMA deprotection, leading to a transamidation side reaction.[5]
-
-
Solution:
-
Use Acetyl-Protected dC: When planning to use AMA for deprotection, ensure that acetyl-protected dC (dC(Ac)) phosphoramidite is used during oligonucleotide synthesis.[4]
-
Data Summary Tables
Table 1: Comparison of Deprotection Conditions for dG Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time |
| dmf | Concentrated Ammonia | 65 | 1 hour[1][3] |
| dmf | Concentrated Ammonia | 55 | 2 hours[1][3] |
| iBu | Concentrated Ammonia | 55 | 8-17 hours[1] |
Table 2: UltraFAST Deprotection Conditions using AMA
| dG Protecting Group | Temperature (°C) | Time |
| dmf-dG or iBu-dG | Room Temperature | 120 min[5][7] |
| dmf-dG or iBu-dG | 37 | 30 min[5][7] |
| dmf-dG or iBu-dG | 55 | 10 min[5][7] |
| dmf-dG or iBu-dG | 65 | 5 min[5][7] |
| Note: UltraFAST deprotection with AMA requires the use of Ac-dC.[4][5] |
Table 3: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Temperature (°C) | Time | Compatible dG |
| t-Butylamine/Water (1:3 v/v) | 60 | 6 hours | dmf-dG[4][5][7] |
| t-Butylamine/Methanol/Water (1:1:2 v/v) | 55 | Overnight | dmf-dG[4][5] |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD monomers (iPr-Pac-dG)[5] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
-
After solid-phase synthesis, dry the solid support containing the oligonucleotide.
-
Transfer the support to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 1 hour or 55°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water and combine the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: UltraFAST Deprotection with AMA
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
After synthesis, transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the AMA reagent to the vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and wash the support with water.
-
Dry the combined solution in a vacuum concentrator.
Visualizations
Caption: General experimental workflow for oligonucleotide deprotection.
Caption: Troubleshooting logic for incomplete oligonucleotide deprotection.
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of Oligonucleotides Synthesized with DMT-dG(dmf)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides synthesized using 5'-O-DMT-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine [DMT-dG(dmf)].
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMT-dG(dmf) in oligonucleotide synthesis?
A1: The primary advantage of using the N,N-dimethylformamidine (dmf) protecting group for deoxyguanosine is its lability, which allows for rapid deprotection under milder conditions compared to the more traditional isobutyryl (iBu) group.[1][2] This is particularly beneficial for synthesizing oligonucleotides containing sensitive modifications that may be degraded by harsh deprotection conditions.[2] Specifically, deprotection of dG(dmf) can be achieved with concentrated ammonia (B1221849) in 2 hours at 55°C or 1 hour at 65°C.[3]
Q2: What are the most common impurities encountered when purifying oligonucleotides synthesized with DMT-dG(dmf)?
A2: The most common impurities include:
-
Failure sequences (shortmers): Truncated oligonucleotides that result from incomplete coupling during synthesis.[4][5]
-
Depurination products: Loss of purine (B94841) bases (A and G) can occur if the oligonucleotide is exposed to acidic conditions, creating apurinic sites.[4][6] The dmf group on guanine (B1146940) offers some protection against depurination.[6]
-
Partially deprotected oligonucleotides: Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone.[1]
-
N+1 sequences: Addition of an extra nucleotide due to side reactions during synthesis.[6]
Q3: What purification methods are recommended for oligonucleotides synthesized with DMT-dG(dmf)?
A3: Several methods are available, and the choice depends on the desired purity, oligonucleotide length, and intended application.[7][] The main techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method that separates oligonucleotides based on hydrophobicity. It is particularly effective for "DMT-on" purification.[5][9]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying long oligonucleotides and achieving very high purity, although yields can be lower.[5][7][10]
-
Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on the number of phosphate groups (i.e., charge).[7]
-
Cartridge Purification: A rapid method for desalting and removing some impurities, often used for routine applications.[7][11]
Troubleshooting Guides
Issue 1: Low Purity After RP-HPLC Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Ensure complete removal of the dmf and other protecting groups. Refer to the deprotection protocols below. Incomplete deprotection can lead to co-elution with the desired product.[1] |
| Presence of Failure Sequences (Shortmers) | Optimize synthesis coupling efficiency. For DMT-on purification, ensure efficient capping to minimize DMT-bearing failure sequences. A shallower HPLC gradient may improve resolution.[4] |
| Oligonucleotide Secondary Structures | Perform HPLC at an elevated temperature (e.g., 60°C) to disrupt secondary structures that can cause peak broadening or splitting.[4][5] |
| Depurination During Synthesis/Purification | Avoid prolonged exposure to acidic conditions. Use a less acidic deblocking agent like dichloroacetic acid (DCA) during synthesis.[6] |
Issue 2: Peak Splitting or Broadening in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Oligonucleotide Secondary Structure | Purify at elevated temperatures (e.g., 60°C) to denature the oligonucleotide.[5] Using a mobile phase with a higher pH can also aid in denaturation.[4] |
| Column Overload | Reduce the amount of sample injected onto the HPLC column.[4] |
| Column Degradation | Regularly clean and regenerate the HPLC column as per the manufacturer's instructions. If the issue persists, the column may need replacement.[4] |
| Metal Ion Contamination | Add a chelating agent like EDTA to the mobile phase to sequester metal ions that can interact with the oligonucleotides.[4] |
Issue 3: Incomplete Removal of the dmf Protecting Group
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotection Time/Temperature | Follow recommended deprotection conditions carefully. The dmf group is more labile than iBu but still requires specific conditions for complete removal.[1] See the deprotection protocols for details. |
| Old or Degraded Deprotection Reagent | Always use fresh deprotection solutions, such as ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium Hydroxide/Methylamine).[12] |
| Use of an Incompatible Deprotection Reagent | While dmf is labile, some very mild deprotection conditions may not be sufficient. For example, sodium hydroxide in methanol/water is very slow at removing the dmf group.[13] |
Deprotection and Purification Data
Table 1: Recommended Deprotection Conditions for dG(dmf)-Containing Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide (conc.) | Room Temperature | 17 hours | Sufficient for dmf-dG, dA, and dC.[14] |
| Ammonium Hydroxide (conc.) | 55°C | 2 hours | Faster deprotection.[3] |
| Ammonium Hydroxide (conc.) | 65°C | 1 hour | Even faster deprotection.[3] |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes | "UltraFast" deprotection.[1][12] |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Recommended For | Purity Level |
| RP-HPLC | Hydrophobicity | Short to medium length oligos (<50 bases), modified oligos.[7] | High (>90%) |
| PAGE | Size and Charge | Long oligos (≥50 bases), applications requiring highest purity.[7] | Very High (95-99%) |
| IE-HPLC | Charge (Phosphate Backbone) | Smaller quantities, oligos up to 40-mers.[7] | High |
| Cartridge | Hydrophobicity (DMT-on) | Desalting, routine applications, shorter oligos.[7] | Moderate |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
After synthesis, transfer the solid support (e.g., CPG) to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmole synthesis).
-
Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.[3]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with water and combine with the supernatant.
-
Dry the oligonucleotide, typically using a vacuum concentrator.
Protocol 2: DMT-on RP-HPLC Purification
-
Sample Preparation: After deprotection, resuspend the crude oligonucleotide pellet in an appropriate starting buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with the starting mobile phase (e.g., 95% Mobile Phase A: 0.1 M TEAA, 5% Mobile Phase B: Acetonitrile).[4]
-
Injection and Elution: Inject the sample. Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. Failure sequences (DMT-off) will elute early, while the desired DMT-on product will be retained longer due to the hydrophobicity of the DMT group.[5][9]
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product using a method like gel filtration or ethanol (B145695) precipitation to remove salts from the HPLC mobile phase.[5]
Visualized Workflows
Caption: General workflow for oligonucleotide purification.
Caption: Troubleshooting logic for low purity results.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. labcluster.com [labcluster.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dupont.com [dupont.com]
- 12. scribd.com [scribd.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
impact of water content on DMT-dG(dmf) Phosphoramidite stability
Welcome to the Technical Support Center for DMT-dG(dmf) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of water content on the stability of this crucial reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability of DMT-dG(dmf) Phosphoramidite?
A1: this compound is highly susceptible to hydrolysis. Water reacts with the phosphoramidite moiety, converting it to the corresponding H-phosphonate. This degradation product is inactive in the coupling reaction during oligonucleotide synthesis, leading to lower coupling efficiencies and an increased incidence of deletion mutations (n-1 shortmers) in the final product.
Q2: What is the maximum recommended water content in the acetonitrile (B52724) used to dissolve the phosphoramidite?
A2: For optimal performance and stability, the acetonitrile used to dissolve this compound should be of high purity and anhydrous, with a water content of less than 30 ppm, and preferably 10-15 ppm or lower.[1]
Q3: How should I properly store this compound to minimize degradation?
A3: Both the solid powder and dissolved solutions of this compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) at -20°C.[2][3] Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Q4: For how long is a solution of this compound stable on a DNA synthesizer?
A4: The stability of phosphoramidites in solution on a synthesizer can vary. However, dG phosphoramidites are known to be the least stable compared to dA, dC, and T phosphoramidites.[2][3][4] It is best practice to use freshly prepared solutions for each synthesis run, especially for long oligonucleotides or critical applications. Solutions should not be left on the synthesizer for extended periods.
Q5: What are the signs of this compound degradation?
A5: The primary sign of degradation is a decrease in coupling efficiency during oligonucleotide synthesis, which can be observed through trityl cation monitoring. Post-synthesis analysis of the crude oligonucleotide by HPLC or mass spectrometry may show an increase in n-1 deletion sequences, particularly at guanosine (B1672433) incorporation sites. In terms of physical appearance, the dry powder should be white to off-white. Any significant discoloration could indicate degradation.
Q6: Is the dmf protecting group on the guanine (B1146940) base susceptible to water?
A6: While the primary site of hydrolysis is the phosphoramidite moiety, the stability of the N-dimethylformamidine (dmf) protecting group can also be a factor. However, the main concern with water content is the degradation of the phosphoramidite itself.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low coupling efficiency for dG bases | Hydrolysis of this compound due to moisture. | - Ensure acetonitrile has a water content below 30 ppm (preferably <15 ppm).- Use fresh bottles of anhydrous acetonitrile.- Store phosphoramidites in a desiccator and allow them to warm to room temperature before opening.- Prepare fresh phosphoramidite solutions for each synthesis.- Check the inert gas supply to the synthesizer for dryness. |
| High levels of n-1 sequences | Significant degradation of the phosphoramidite stock solution. | - Discard old phosphoramidite solutions and prepare fresh ones.- Verify the purity of the solid phosphoramidite using HPLC or ³¹P NMR before preparing solutions. |
| Inconsistent coupling yields | Fluctuating moisture levels in the synthesizer's fluidics system. | - Purge all synthesizer lines thoroughly with dry, inert gas.- Check for leaks in the system that could introduce atmospheric moisture.- Ensure that the molecular sieves in the solvent reservoirs are active. |
| Formation of unknown impurities | Autocatalytic degradation of dG phosphoramidite. | - dG phosphoramidites can undergo autocatalytic hydrolysis, a process that is exacerbated by the presence of water.[4][5][6] Minimizing water content is the most effective preventative measure. |
Data Presentation
The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. Deoxyguanosine (dG) phosphoramidites are notably less stable in acetonitrile solution compared to the other standard phosphoramidites.[2][3][4]
Table 1: Impact of Storage on dG Phosphoramidite Purity
This table summarizes the observed degradation of dG phosphoramidite in acetonitrile over an extended period. While this data is for dG(iBu) phosphoramidite, it is representative of the inherent instability of dG phosphoramidites.
| Phosphoramidite | Storage Time (Weeks) | Purity Reduction (%) |
| dG(iBu) | 5 | 39 |
| dA(bz) | 5 | 6 |
| dC(bz) | 5 | 2 |
| T | 5 | 2 |
| (Data adapted from Krotz et al., 2004)[2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting hydrolytic degradation products.
Materials:
-
This compound sample
-
Anhydrous acetonitrile
-
Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 0.1 M, pH 7.0)
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Perform this step quickly and under an inert atmosphere if possible to minimize exposure to moisture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 260 nm
-
Gradient: A linear gradient appropriate for separating the phosphoramidite from its more polar degradation products (e.g., start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 20-30 minutes).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The this compound should appear as a doublet of peaks (due to the chiral phosphorus center).[7]
-
Hydrolysis products, such as the H-phosphonate, will elute earlier than the parent compound.
-
Calculate purity by integrating the peak areas.
-
Protocol 2: ³¹P NMR for Detection of Phosphoramidite Degradation
³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in a sample, making it ideal for detecting the hydrolysis of phosphoramidites.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (TEA)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound in ~0.6 mL of anhydrous deuterated solvent in an NMR tube.
-
A small amount of TEA (e.g., 1% v/v) can be added to the solvent to prevent acid-catalyzed degradation during the experiment.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The intact phosphoramidite will show signals in the characteristic region for phosphoramidites (typically around 140-155 ppm).[8]
-
The hydrolysis product, the H-phosphonate, will appear as a distinct peak in a different region of the spectrum (typically around 0-10 ppm).
-
Oxidized P(V) species will also have characteristic shifts, generally between -25 and 99 ppm.[7]
-
-
Analysis:
-
Integrate the signals corresponding to the phosphoramidite and its degradation products to determine their relative amounts.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing phosphoramidite stability.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
troubleshooting failed sequences in automated DNA synthesis
Welcome to the technical support center for automated DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed sequences and optimize their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed DNA synthesis run?
Failed DNA synthesis can be attributed to several factors, broadly categorized as chemical, mechanical, or procedural issues. The most frequent culprits include poor quality or improperly prepared reagents, low coupling efficiency, inefficient capping, incomplete detritylation, and problems with the DNA synthesizer itself.[1][2][3] Environmental factors, such as humidity, can also adversely affect the synthesis quality by introducing moisture into the anhydrous chemical reactions.[2][4]
Q2: How does oligonucleotide length affect the synthesis success rate?
The length of the oligonucleotide is a critical factor. With each coupling cycle, the efficiency is never 100%.[5] Therefore, the longer the oligonucleotide, the lower the theoretical yield of the full-length product. For instance, a 98% average coupling efficiency would yield 68% full-length 20-mer, but only 13% of a 100-mer.[3] This cumulative loss of efficiency makes the synthesis of long oligonucleotides (>75 nucleotides) particularly challenging.[3][6]
Q3: What types of errors are most common in synthetic oligonucleotides?
The most prevalent errors are deletions (n-1 sequences), which result from a failure in the coupling step followed by a successful capping step.[7][8] If the capping step also fails, the unreacted chain can continue to elongate in subsequent cycles, leading to deletion mutations within the sequence.[9] Other errors include insertions, which can occur when the DMT protecting group is prematurely cleaved by an excess of activator, and base substitutions.[7]
Q4: Can I trust the concentration reading from my spectrophotometer for the template DNA?
Relying solely on a spectrophotometer to quantify template DNA is not recommended.[1] Contaminants such as RNA, genomic DNA, and salts can lead to an overestimation of the DNA concentration.[10][11] It is best practice to run the template on an agarose (B213101) gel to verify its purity and integrity.[1][11]
Troubleshooting Guides
This section provides detailed guides to address specific issues you may encounter during automated DNA synthesis.
Guide 1: Low Oligonucleotide Yield
Low yield of the final product is a common problem. The following steps will help you identify and resolve the root cause.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Reagent Quality | Check the age and storage conditions of all reagents, especially phosphoramidites and activators. | Use fresh reagents. Ensure phosphoramidites are dissolved under anhydrous conditions.[3] Purchase septum-sealed bottles of anhydrous acetonitrile (B52724).[3] |
| Low Coupling Efficiency | This is a major contributor to low yield, especially for long oligos.[3] | See the "Optimizing Coupling Efficiency" protocol below. Ensure all reagents and the synthesizer lines are free of moisture.[3][4] |
| Inefficient Deprotection/Cleavage | The oligonucleotide is not being efficiently cleaved from the solid support or protecting groups are not fully removed. | Use fresh deprotection solutions (e.g., ammonium (B1175870) hydroxide).[2] For certain modifications, milder deprotection conditions may be necessary, but these can also lead to lower yields.[2] |
| Suboptimal Purification | Significant loss of product can occur during purification.[2] | For a high-quality synthesis with few impurities, a larger product peak can be collected. For syntheses with more impurities, a narrower cut may be needed to achieve acceptable purity, which will lower the yield.[2] |
| High Humidity | Moisture in the lab environment can compromise the anhydrous conditions required for synthesis. | Use an in-line drying filter for the argon or helium supply to the synthesizer.[3] During humid months, be extra vigilant about keeping reagents dry.[3][4] |
Data Presentation: Impact of Coupling Efficiency on Full-Length Product Yield
The following table illustrates the theoretical maximum yield of full-length oligonucleotides of different lengths based on the stepwise coupling efficiency. This highlights the critical importance of maintaining high coupling efficiency.
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68% | 82% | 90% |
| 50-mer | 37% | 61% | 78% |
| 100-mer | 13% | 37% | 61% |
| 150-mer | 5% | 22% | 47% |
(Data derived from the principle of stepwise yield calculation mentioned in search results[3][5][12])
Guide 2: High Error Rate (Deletions, Insertions)
High error rates compromise the quality and functionality of the synthesized oligonucleotides.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Capping | Unreacted 5'-hydroxyl groups are not being properly capped, leading to the formation of n-1 deletion mutants.[3][9] | Ensure the capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are fresh and at the correct concentration.[3][9] Some synthesizers may require longer capping times or higher concentrations of N-methylimidazole for efficient capping.[3] |
| Incomplete Detritylation | The 5'-DMT protecting group is not completely removed, preventing the next phosphoramidite (B1245037) from coupling.[13] | Use fresh detritylation reagent (e.g., Trichloroacetic acid or Dichloroacetic acid in dichloromethane).[3] Incomplete removal of acetonitrile from the previous step can slow down detritylation kinetics.[13][14] |
| Depurination | The acidic conditions of the detritylation step can lead to the removal of purine (B94841) bases (A and G), creating abasic sites.[3] | Use a weaker acid like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) for detritylation, especially for longer synthesis runs.[3] Note that DCA requires a longer reaction time.[3] |
| GG Dimer Formation | Acidic activators can prematurely remove the DMT group from dG phosphoramidite, leading to the formation and incorporation of a GG dimer (n+1 impurity).[3] | Avoid using strongly acidic activators.[3] |
Experimental Protocols
Protocol 1: Optimizing Coupling Efficiency
This protocol outlines steps to ensure the highest possible coupling efficiency.
Materials:
-
Fresh, anhydrous acetonitrile (ACN) (≤10-15 ppm water)[3]
-
Fresh phosphoramidites
-
Fresh activator solution (e.g., 1H-tetrazole, DCI, or ETT)
-
Syringes and needles (oven-dried)
-
In-line drying filter for gas line
Methodology:
-
Reagent Preparation:
-
Use a fresh, septum-sealed bottle of anhydrous ACN for dissolving phosphoramidites and for the synthesizer's ACN supply.[3]
-
Prepare fresh activator solutions.
-
To dissolve phosphoramidites under anhydrous conditions:
-
Ensure the phosphoramidite vial is at room temperature before opening to prevent condensation.
-
Using an oven-dried syringe, add the appropriate volume of anhydrous ACN to the vial.
-
Gently swirl to dissolve; do not shake vigorously.
-
-
-
Synthesizer Preparation:
-
Ensure the gas supply (Argon or Helium) to the synthesizer is passed through an in-line drying filter.[3]
-
Prime all reagent lines thoroughly to remove any old reagents or moisture.
-
-
Synthesis Cycle Parameters:
-
For standard synthesis, a typical coupling time is sufficient. For long oligos or those with difficult-to-couple bases, consider increasing the coupling time.
-
For very long oligos (>100 bases), consider using a solid support with a larger pore size (e.g., 2000 Å) to reduce steric hindrance.[3]
-
-
Post-Synthesis Analysis:
-
Analyze the crude product using HPLC or mass spectrometry to assess the purity and identify the amount of full-length product versus truncated sequences.
-
Visualizations
Diagram 1: Automated DNA Synthesis Cycle
Caption: The four-step phosphoramidite cycle in automated DNA synthesis.
Diagram 2: Troubleshooting Logic for Failed Synthesis
Caption: A logical workflow for troubleshooting failed DNA synthesis runs.
References
- 1. Failed DNA Sequencing Reactions [nucleics.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. idtdna.com [idtdna.com]
- 6. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 7. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. MGH DNA Core [dnacore.mgh.harvard.edu]
- 11. monash.edu [monash.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis with DMT-dG(dmf)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of long oligonucleotides using DMT-dG(dmf) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: Why is DMT-dG(dmf) recommended for the synthesis of long oligonucleotides?
A1: DMT-dG(dmf) is recommended for long oligonucleotide synthesis due to its faster deprotection kinetics compared to the traditional isobutyryl (ibu) protecting group.[1][2] The dimethylformamidine (dmf) group is more labile and can be removed more rapidly under milder basic conditions.[3] This reduces the exposure of the newly synthesized oligonucleotide to harsh chemicals, minimizing the risk of side reactions such as depurination and chain cleavage, which are more prevalent in the synthesis of longer sequences.[4][5] The faster deprotection also helps to prevent incomplete removal of the protecting group in guanine-rich sequences.[2]
Q2: How does coupling efficiency impact the final yield of long oligonucleotides?
A2: Coupling efficiency is a critical factor in the synthesis of long oligonucleotides.[5][6] Even a small decrease in the average coupling efficiency per cycle leads to a significant reduction in the theoretical yield of the full-length product as the length of the oligonucleotide increases.[4] For example, with a 98% average coupling efficiency, the theoretical yield of a 100-mer is only 13%, whereas a 99.5% efficiency results in a 60.5% theoretical yield.
Q3: What are the main side reactions to be aware of during long oligonucleotide synthesis?
A3: The primary side reactions that can significantly impact the yield and purity of long oligonucleotides include:
-
Depurination: The loss of purine (B94841) bases (A and G) from the sugar-phosphate backbone, often caused by prolonged exposure to the acidic conditions of the detritylation step.[4][5] This leads to chain cleavage during the final deprotection. Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can help minimize depurination.[5]
-
N-1 Deletion Mutants: Failure to complete the coupling reaction at each cycle results in sequences missing a nucleotide. Inefficient capping of these unreacted 5'-hydroxyl groups can lead to a complex mixture of deletion mutants that are difficult to separate from the full-length product.[4][7]
-
GG Dimer Addition: Acidic activators can prematurely remove the 5'-DMT group from a dG phosphoramidite during the coupling step, leading to the formation of a GG dimer that gets incorporated into the sequence.[5] Using a less acidic activator like DCI can mitigate this issue.[5]
Q4: Can I use the same synthesis cycle for long oligonucleotides as for shorter ones?
A4: While the fundamental steps of the synthesis cycle remain the same, modifications are often necessary to optimize the yield of long oligonucleotides. These can include:
-
Increased Coupling Time: Allowing more time for the phosphoramidite to couple to the growing chain can improve efficiency, especially for sterically hindered bases or within complex sequences.[4]
-
Double Capping: Performing the capping step twice can ensure that all unreacted 5'-hydroxyl groups are blocked, preventing the formation of deletion mutants.[4]
-
Use of Milder Reagents: As mentioned, using DCA for deblocking can reduce depurination.[5]
Troubleshooting Guide
Issue 1: Low Yield of Full-Length Oligonucleotide
| Possible Cause | Recommended Solution |
| Low Coupling Efficiency | - Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous.[5]- Use fresh, high-quality phosphoramidites and activator.- Increase the coupling time or consider a double coupling step for problematic sequences.[4]- Optimize the concentration of the phosphoramidite solution.[4] |
| Depurination | - Replace trichloroacetic acid (TCA) with a milder deblocking agent like dichloroacetic acid (DCA).[5]- Reduce the deblocking time to the minimum required for complete DMT removal.[4] |
| Incomplete Deprotection | - For dG-rich sequences, ensure complete removal of the protecting group by using DMT-dG(dmf) which has faster deprotection kinetics.[2]- Use fresh deprotection solutions (e.g., ammonium (B1175870) hydroxide (B78521) or AMA). |
| Inefficient Capping | - Use fresh capping reagents.- For long syntheses, implement a double capping step in your protocol.[4] |
Issue 2: Presence of Multiple Truncated Sequences (n-1, n-2, etc.)
| Possible Cause | Recommended Solution |
| Incomplete Coupling | - See "Low Coupling Efficiency" solutions above. |
| Inefficient Capping | - This is a primary cause of deletion mutants. Ensure your capping step is highly efficient by using fresh reagents and considering a double capping protocol.[4][7] |
| Incomplete Deblocking | - Incomplete removal of the DMT group will block the subsequent coupling reaction. Ensure the deblocking step is complete by optimizing the deblocking time and reagent concentration. |
Data Presentation
Table 1: Comparison of dG Protecting Groups - Deprotection Time
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference(s) |
| dmf | Concentrated Ammonia (55 °C) | 1 hour | |
| ibu | Concentrated Ammonia (55 °C) | Minimum 6 hours | [3] |
| dmf | Concentrated Ammonia (Room Temp) | 2 hours | [3] |
| ibu | Concentrated Ammonia (Room Temp) | 8 hours | [3] |
| dmf (with Ac-dC) | AMA (Ammonium hydroxide/Methylamine) (65 °C) | 10 minutes | [8] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Long Oligonucleotides
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68% | 82% | 90% |
| 50-mer | 37% | 61% | 78% |
| 75-mer | 22% | 47% | 68% |
| 100-mer | 13% | 36% | 60% |
| 150-mer | 5% | 22% | 47% |
| (Data adapted from oligonucleotide synthesis principles)[4] |
Table 3: Quantitative Yield Comparison of Oligonucleotides with dmf vs. ibu Protecting Groups
This table presents data from a study comparing the synthesis of a specific oligonucleotide sequence using either dmf-protected or ibu-protected 2-aminopurine, which serves as a proxy for guanosine.
| Protecting Group | Initial Yield (DMT-on, OD units) | Final Yield (DMT-off, OD units) | Reference |
| ibu | 363 | 276 | |
| dmf | 156 | 111 |
Note: In this specific study, the ibu-protected amidite resulted in a higher yield. However, the authors noted the commercial availability and faster deprotection of the dmf variant as significant advantages. Yield can be influenced by many factors beyond the protecting group.
Experimental Protocols
Protocol 1: Modified Synthesis Cycle for Long Oligonucleotides (>75 bases)
This protocol is a general guideline and may require optimization based on the specific sequence and synthesizer.
-
Preparation:
-
Synthesis Cycle:
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[5]
-
Time: Extend the deblocking time compared to a standard cycle to ensure complete removal of the DMT group. Monitor the trityl cation release to optimize.
-
-
Coupling:
-
Reagents: DMT-dG(dmf) and other standard phosphoramidites, Activator (e.g., DCI).[5]
-
Time: Increase coupling wait time to 3-5 minutes. For particularly difficult sequences, a double coupling (repeating the coupling step) may be beneficial.
-
-
Capping:
-
Reagents: Standard capping reagents (Cap A and Cap B).
-
Procedure: Perform a double capping step. Deliver the capping reagents, wait for the recommended time, and then repeat the delivery and wait steps.[4]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Time: Standard oxidation time is usually sufficient.
-
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using your synthesizer's standard protocol.
-
For deprotection, use one of the following methods:
-
-
Purification:
-
Purify the full-length oligonucleotide using methods such as Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC). For long oligonucleotides, denaturing PAGE is often preferred for its high resolution.
-
Visualizations
Caption: Troubleshooting workflow for low yield in long oligonucleotide synthesis.
Caption: Comparison of deprotection times for dmf vs. ibu protecting groups.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Side Product Formation with DMF and Formyl Protecting Groups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of N,N-Dimethylformamide (DMF) as a solvent and the management of formyl (For) protecting groups in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Can DMF, when used as a solvent, lead to unwanted side reactions?
A1: Yes, DMF can lead to side reactions under certain conditions. Over time, DMF can degrade into dimethylamine (B145610) and formic acid, especially upon exposure to air and water vapor.[1] The dimethylamine impurity is basic and can cause premature removal of the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS, leading to deletion sequences or unwanted couplings.[1][2] Additionally, at elevated temperatures, such as in microwave-assisted synthesis, DMF can act as a formylating agent, leading to N-formylation of free amino groups.[2]
Q2: What is the primary use of the formyl (For) protecting group in peptide synthesis?
A2: The formyl (For) group is most commonly used to protect the indole (B1671886) nitrogen of tryptophan (Trp) residues, particularly in Boc-based solid-phase peptide synthesis.[3] This protection prevents the alkylation of the electron-rich indole ring by carbocations that can be generated during the repeated acid treatments used to remove the Nα-Boc group.[3][4]
Q3: What are the most common side reactions associated with the N-formyl-tryptophan (Trp(For)) protecting group?
A3: A significant drawback of the Trp(For) group is the potential for the formyl group to migrate from the indole nitrogen to a free Nα-amino group.[3] This side reaction can lead to the formation of truncated peptide by-products.[3] The rate of this migration is dependent on the peptide sequence.[3]
Q4: How is the formyl protecting group typically removed?
A4: The N-formyl group on tryptophan is stable to strong acids like trifluoroacetic acid (TFA) but can be removed using nucleophiles or aqueous bases.[3][4] Common deprotection reagents include piperidine, N,N'-dimethylethylenediamine (DMEDA) in water, or strong acids like hydrogen fluoride (B91410) (HF) in the presence of scavengers such as thiols.[3][4][5]
Troubleshooting Guides
Problem 1: You observe unexpected N-formylation of your peptide.
This issue often manifests as a +28 Da mass addition to the N-terminus or lysine (B10760008) side chains in mass spectrometry analysis. It is particularly common when using high temperatures.
Troubleshooting Workflow
References
- 1. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Phosphoramidites: DMT-dG(dmf) vs. dG(ibu) in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity DNA and RNA sequences. For the incorporation of deoxyguanosine (dG), two commonly utilized variants are those protected with either a dimethylformamidine (dmf) or an isobutyryl (ibu) group on the exocyclic amine. This guide provides a comprehensive comparison of the performance of DMT-dG(dmf) and dG(ibu) phosphoramidites, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis needs.
Executive Summary
The primary distinction between DMT-dG(dmf) and dG(ibu) phosphoramidites lies in their deprotection kinetics. The dmf group is lauded for its rapid removal under basic conditions, significantly shortening the overall time required for oligonucleotide synthesis. This makes DMT-dG(dmf) a "fast deprotect" reagent, particularly advantageous for high-throughput synthesis and for sequences containing bases that are sensitive to prolonged alkaline treatment.
Conversely, the conventional dG(ibu) phosphoramidite requires a more extended deprotection step. However, in at least one study involving a modified oligonucleotide, the use of the ibu-protected phosphoramidite resulted in a higher final yield of the purified product. While both phosphoramidites generally exhibit high coupling efficiencies, the choice between them may involve a trade-off between synthesis speed and, in some cases, overall yield.
Performance Data at a Glance
The following tables summarize the key performance differences between DMT-dG(dmf) and dG(ibu) phosphoramidites based on available data.
Table 1: Deprotection Conditions and Kinetics
| Protecting Group | Reagent | Temperature | Time | Reference |
| dmf | Concentrated Ammonia (B1221849) | 55°C | 2 hours | [1] |
| dmf | Concentrated Ammonia | Room Temp. | 2 hours | [1] |
| ibu | Concentrated Ammonia | 55°C | Minimum 6 hours | [1] |
| ibu | Concentrated Ammonia | Room Temp. | 8 hours | [1] |
Table 2: Comparative Oligonucleotide Yield
| Phosphoramidite Used for 2-aminopurine (B61359) incorporation | Initial Yield (DMT-on, OD units) | Final Yield (DMT-off, OD units) |
| ibu-protected | 363 | 276 |
| dmf-protected | 156 | 111 |
This data is from a study on the synthesis of a short oligonucleotide containing a modified 2-aminopurine base and may not be representative of all sequences.[1]
Table 3: General Performance Characteristics
| Parameter | DMT-dG(dmf) | dG(ibu) |
| Deprotection | Fast | Standard/Slow |
| Coupling Efficiency | High (~99%) | High (~99%)[1] |
| Suitability | High-throughput synthesis, labile modifications | Standard synthesis |
| Side Reactions | An extra peak was observed in HPLC purification in one study[1] | Standard side reactions for phosphoramidite chemistry |
Experimental Protocols
The following protocols provide a general framework for oligonucleotide synthesis and analysis. Specific parameters may need to be optimized based on the synthesizer, sequence length, and desired purity.
I. Automated Oligonucleotide Synthesis (Phosphoramidite Method)
This protocol outlines the standard cycle for solid-phase DNA synthesis on an automated synthesizer.
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside pre-attached.
-
Phosphoramidites: DMT-dG(dmf) or dG(ibu), along with other standard phosphoramidites (dA(bz), dC(bz), T), dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Synthesis Cycle:
-
Step 1: Detritylation (De-blocking): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The orange color of the released trityl cation can be monitored to determine coupling efficiency.
-
Step 2: Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations.
-
Step 4: Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.
-
-
Chain Elongation: Repetition of the synthesis cycle until the desired oligonucleotide sequence is assembled.
II. Cleavage and Deprotection
A. For DMT-dG(dmf) containing oligonucleotides (Fast Deprotection):
-
Transfer the solid support to a vial.
-
Add concentrated ammonium (B1175870) hydroxide.
-
Incubate at 55°C for 2 hours or at room temperature for 2 hours.[1]
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to obtain the crude oligonucleotide.
B. For dG(ibu) containing oligonucleotides (Standard Deprotection):
-
Transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for a minimum of 6-8 hours.[1]
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to obtain the crude oligonucleotide.
III. Oligonucleotide Purification and Analysis (HPLC)
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the analysis and purification of synthetic oligonucleotides.
-
Column: A C18 column is typically employed.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The purity of the oligonucleotide is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area.
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate key aspects of the oligonucleotide synthesis and deprotection processes.
Conclusion
The choice between DMT-dG(dmf) and dG(ibu) phosphoramidites is a nuanced one that depends on the specific priorities of the researcher. For applications where speed and throughput are critical, and for the synthesis of oligonucleotides with sensitive modifications, the "fast deprotect" nature of DMT-dG(dmf) offers a clear advantage. However, for syntheses where maximizing the final yield is the primary concern, particularly for modified oligonucleotides, the conventional dG(ibu) may be a more suitable option, as suggested by the available comparative data. It is recommended that for critical applications, an initial small-scale synthesis and analysis be performed to determine the optimal phosphoramidite for a specific oligonucleotide sequence and modification pattern.
References
Unmasking the Nucleobase: A Head-to-Head Comparison of dG(dmf) and dG(pac) Deprotection Times
In the intricate world of oligonucleotide synthesis, the choice of protecting groups is paramount to the successful assembly of pristine DNA and RNA strands. For drug development professionals and researchers in the life sciences, the efficiency and mildness of the final deprotection step are critical determinants of yield and purity. This guide provides an in-depth comparison of the deprotection times for two commonly used protected deoxyguanosine (dG) phosphoramidites: dG(dmf) and dG(pac).
The exocyclic amine of guanine (B1146940) is highly reactive and requires protection during oligonucleotide synthesis to prevent unwanted side reactions. The dimethylformamidine (dmf) and phenoxyacetyl (pac) groups are two popular choices for this role, each offering distinct advantages and requiring different deprotection strategies. Understanding the nuances of their removal is key to optimizing synthesis protocols, especially when dealing with sensitive modifications or labels.
Deprotection Time Showdown: dG(dmf) vs. dG(pac)
The following table summarizes the typical deprotection conditions and times for dG(dmf) and dG(pac), providing a clear quantitative comparison for researchers to select the optimal protecting group for their specific application.
| Protecting Group | Reagent | Temperature | Time | Typical Application |
| dG(dmf) | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours | Standard Oligonucleotides |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Standard Oligonucleotides | |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes | High-throughput synthesis | |
| dG(pac) | 0.05M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | "UltraMILD" - for sensitive modifications |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Mild deprotection |
Experimental Protocols: The "How-To" of Deprotection
The deprotection times listed above are derived from established protocols in oligonucleotide synthesis. Below are detailed methodologies for the standard deprotection of dG(dmf) and a mild deprotection for dG(pac).
Standard Deprotection Protocol for dG(dmf)
This protocol is suitable for routine DNA oligonucleotides without base-labile modifications.
Reagents and Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) with dG(dmf) protection.
-
Concentrated ammonium hydroxide (28-30%).
-
Heating block or water bath.
-
Screw-cap vials.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Securely cap the vial and ensure a tight seal.
-
Place the vial in a heating block or water bath pre-heated to 65°C.
-
Incubate for 1 hour to effect both cleavage from the solid support and deprotection of the dmf group.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
The resulting solution contains the deprotected oligonucleotide, which can then be purified by standard methods (e.g., HPLC, gel electrophoresis).
"UltraMILD" Deprotection Protocol for dG(pac)
This protocol is designed for oligonucleotides containing sensitive functional groups that would be degraded by harsh basic conditions.
Reagents and Materials:
-
Oligonucleotide synthesized on a solid support with dG(pac) and other "UltraMILD" protecting groups (e.g., Pac-dA, Ac-dC).
-
0.05 M Potassium Carbonate in anhydrous Methanol.
-
Room temperature shaker or rotator.
-
Screw-cap vials.
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Securely cap the vial.
-
Place the vial on a shaker or rotator at room temperature.
-
Allow the reaction to proceed for 4 hours. This will cleave the oligonucleotide from the support and remove the pac protecting groups.
-
Following the incubation, the methanolic solution contains the deprotected oligonucleotide, ready for subsequent workup and purification.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a synthesized oligonucleotide, highlighting the key stages from the protected state on the solid support to the final, purified product.
Caption: General workflow for oligonucleotide deprotection and purification.
Validating the Incorporation of DMT-dG(dmf) in Synthetic Oligonucleotides: A Mass Spectrometry Comparison
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, ensuring the fidelity of incorporation of each building block is paramount. This guide provides a comparative overview of mass spectrometry techniques for validating the incorporation of the fast-deprotecting phosphoramidite, N2-(dimethylformamidine)-2'-deoxyguanosine (dG(dmf)), against other common guanine (B1146940) phosphoramidites. We present supporting experimental data and detailed protocols to aid in the accurate assessment of oligonucleotide synthesis quality.
The use of the dimethylformamidine (dmf) protecting group on deoxyguanosine offers significant advantages in reducing deprotection times, a critical factor in high-throughput oligonucleotide synthesis. However, the successful incorporation and subsequent complete deprotection of this modified nucleoside must be rigorously verified. Mass spectrometry stands as the gold-standard analytical technique for this purpose, providing precise molecular weight determination that confirms the composition of the final oligonucleotide product.
Comparison of Guanine Protecting Groups by Mass Spectrometry
The choice of protecting group for the exocyclic amine of guanine impacts both the synthesis and deprotection protocols. Mass spectrometry can readily distinguish between oligonucleotides synthesized with different guanine phosphoramidites by detecting the mass additions corresponding to incomplete removal of these protecting groups.
| Protecting Group | Phosphoramidite | Mass Addition of Residual Group (Da) | Key Characteristics |
| Dimethylformamidine | DMT-dG(dmf) | +55 | Fast deprotection |
| Isobutyryl | DMT-dG(ibu) | +70 | Standard deprotection |
| Acetyl | DMT-dG(ac) | +42 | Fast deprotection |
| Phenoxyacetyl | DMT-dG(pac) | +134 | Mild deprotection conditions |
Table 1: Comparison of common guanine protecting groups and their corresponding mass additions if incompletely removed, detectable by mass spectrometry.
In addition to verifying the removal of the protecting group, mass spectrometry is crucial for identifying other potential synthesis failures, such as depurination. The loss of a guanine base (depurination) results in a characteristic mass decrease.
| Synthesis Failure | Mass Change (Da) |
| Incomplete dmf removal | +55 |
| Depurination of dG | -151 |
Table 2: Common synthesis failures related to guanine incorporation and their mass spectrometric signatures.
Experimental Protocols
Accurate mass spectrometry validation relies on robust experimental protocols for sample preparation and analysis. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, often coupled with Liquid Chromatography (LC-MS), are routinely employed for oligonucleotide analysis.
Protocol 1: MALDI-TOF MS Analysis of Synthetic Oligonucleotides
This protocol is suitable for rapid, high-throughput quality control of oligonucleotides up to approximately 50 bases in length.
1. Sample Preparation:
-
Dissolve the purified and desalted oligonucleotide in nuclease-free water to a final concentration of 10-20 pmol/µL.
-
Prepare a saturated matrix solution, typically 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid.
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry until crystals form.
-
Spot 1 µL of the oligonucleotide sample onto the matrix spot and allow it to co-crystallize.
3. Mass Spectrometry Analysis:
-
Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion reflectron mode for higher accuracy.
-
Calibrate the instrument using a standard mixture of oligonucleotides of known masses.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the target oligonucleotide.
Protocol 2: LC-ESI-MS Analysis of Synthetic Oligonucleotides
This protocol is preferred for higher resolution, more accurate mass determination, and for the analysis of longer or more complex oligonucleotides. It also allows for the separation of the target oligonucleotide from synthesis impurities prior to mass analysis.
1. Liquid Chromatography:
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide from the column. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL of the oligonucleotide sample (at a concentration of ~10-20 pmol/µL).
2. Electrospray Ionization Mass Spectrometry:
-
The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to their negatively charged phosphate (B84403) backbone.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used.
-
Data Analysis: The raw data, which consists of a series of multiply charged ions, is deconvoluted to determine the neutral molecular weight of the oligonucleotide.
Visualization of Experimental Workflows
Caption: Comparative workflows for MALDI-TOF and LC-ESI-MS analysis.
Caption: Logical flow for validating dG(dmf) incorporation and deprotection.
By employing these mass spectrometry techniques and understanding the potential mass shifts associated with incomplete protecting group removal or other synthesis side-reactions, researchers can confidently validate the successful incorporation of DMT-dG(dmf) into synthetic oligonucleotides. This rigorous quality control is essential for the reliability of downstream applications in research, diagnostics, and therapeutics.
A Comparative Analysis of Side Products from dG Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fidelity of oligonucleotide synthesis is paramount in research, diagnostics, and the development of therapeutic agents. The choice of phosphoramidites, particularly the protecting groups for the nucleobases, plays a critical role in minimizing the formation of side products that can compromise the purity and function of the final oligonucleotide. This guide provides a comparative study of the side products generated from different 2'-deoxyguanosine (B1662781) (dG) phosphoramidites, with a focus on the commonly used N2-isobutyryl (iBu) and N2-dimethylformamidine (dmf) protecting groups.
Executive Summary
During solid-phase oligonucleotide synthesis, dG amidites are susceptible to several side reactions, including depurination, hydrolysis, premature detritylation leading to dimer formation, and modification of the guanine (B1146940) base. The selection of the exocyclic amine protecting group on the dG phosphoramidite (B1245037) significantly influences the extent of these side reactions. This guide presents a review of the current literature, summarizing quantitative data, and providing detailed experimental protocols for the analysis of these impurities.
Key Side Products and Comparative Data
The primary side products associated with dG phosphoramidites are depurination, phosphoramidite hydrolysis, GG-dimer formation, and O6-phosphitylation. The choice between dG(iBu) and dG(dmf) represents a trade-off between stability and deprotection kinetics.
| Side Product | dG Protecting Group | Observation | Quantitative Data (Representative) |
| Depurination | Isobutyryl (iBu) | More susceptible to acid-catalyzed depurination due to the electron-withdrawing nature of the acyl group. | Higher rates of depurination observed, especially with prolonged acid exposure. |
| Dimethylformamidine (dmf) | More resistant to depurination due to the electron-donating nature of the formamidine (B1211174) group, which stabilizes the glycosidic bond.[1] | Significantly lower levels of depurination compared to iBu-protected amidites under identical acidic conditions. | |
| Phosphoramidite Hydrolysis | Isobutyryl (iBu) | Susceptible to autocatalytic hydrolysis in the presence of water. | Intermediate rate of degradation in solution. |
| Dimethylformamidine (dmf) | Also undergoes hydrolysis, but the rate is influenced by the ease of protecting group removal. | Slower degradation compared to tac-protected dG, but faster than more stable protecting groups.[2] | |
| tert-butyl phenoxyacetyl (tac) | More prone to autocatalytic degradation. | Faster rate of degradation in solution compared to iBu and dmf.[2] | |
| GG-Dimer Formation | Isobutyryl (iBu) & Dimethylformamidine (dmf) | Can occur due to premature detritylation of the dG phosphoramidite by acidic activators during the coupling step. | Formation is influenced more by the acidity of the activator and coupling conditions rather than the dG protecting group itself. |
| O6-Phosphitylation | Isobutyryl (iBu) & Dimethylformamidine (dmf) | A phosphite (B83602) triester side product can form at the O6 position of guanine, leading to chain cleavage upon deprotection. | This side reaction is a known issue, but direct quantitative comparisons between iBu and dmf are not readily available in the literature. |
| Incomplete Deprotection | Isobutyryl (iBu) | Requires harsher or longer deprotection conditions for complete removal. | Can lead to residual iBu groups on the final oligonucleotide if deprotection is not complete. |
| Dimethylformamidine (dmf) | Removed more readily under standard deprotection conditions (e.g., ammonium (B1175870) hydroxide). | Deprotection is approximately 4 times faster than with iBu, which is advantageous for sensitive oligonucleotides.[3] |
Experimental Protocols
Accurate quantification of side products is crucial for process optimization and quality control. Below are detailed methodologies for the analysis of key impurities.
Analysis of Depurination by HPLC
This protocol allows for the quantification of apurinic sites in a synthesized oligonucleotide.
Methodology:
-
Oligonucleotide Synthesis: Synthesize a test sequence containing the dG amidite of interest using a standard phosphoramidite cycle. To induce depurination for comparative purposes, the acid deblocking step can be extended.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect using the appropriate conditions for the protecting groups used.
-
Sample Preparation: Dissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297), pH 7.0).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Quantification: The full-length oligonucleotide will elute as a major peak. Depurination leads to chain cleavage at the abasic site during deprotection, resulting in shorter fragments that will elute earlier. The percentage of depurination can be estimated by integrating the peak areas of the cleavage products relative to the full-length product.
Caption: Workflow for the analysis of depurination by HPLC.
Quantification of GG-Dimers by LC-MS
This method is used to identify and quantify the n+G species resulting from GG-dimer formation.
Methodology:
-
Oligonucleotide Synthesis: Synthesize a test sequence using the dG amidite of interest.
-
Cleavage and Deprotection: Cleave and deprotect the oligonucleotide.
-
Sample Preparation: Dissolve the crude oligonucleotide in a mobile phase compatible solvent.
-
LC-MS Analysis:
-
LC Column: A suitable reverse-phase column for oligonucleotide separation.
-
Mobile Phase A: An ion-pairing reagent in water (e.g., 10 mM triethylamine (B128534) and 100 mM hexafluoroisopropanol).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of the target oligonucleotide from its impurities.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
-
Data Analysis: Extract the ion chromatograms for the expected mass of the full-length product and the mass corresponding to the addition of a dG monomer. The relative abundance of the GG-dimer can be determined by comparing the peak areas.[4][5]
Caption: Workflow for the quantification of GG-dimers by LC-MS.
Analysis of O6-Phosphitylation by ³¹P NMR
³¹P NMR spectroscopy can be used to detect the presence of phosphite triester side products on the O6 position of guanine.
Methodology:
-
Sample Preparation: The protected oligonucleotide, still attached to the solid support, can be suspended in a suitable NMR solvent. Alternatively, the phosphoramidite monomer itself can be analyzed.
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The desired phosphoramidite P(III) signal typically appears in the range of 140-155 ppm.[6]
-
The O6-phosphitylated guanine species will give rise to distinct signals in a different region of the spectrum. P(V) impurities, such as the hydrolysis product, appear in the -25 to 99 ppm range.[7]
-
-
Quantification: The relative integration of the signals corresponding to the side product and the desired phosphoramidite can provide a quantitative measure of the O6-phosphitylation.
Caption: Formation of the O6-phosphitylated guanine side product.
Conclusion
The choice of dG phosphoramidite has a significant impact on the purity of synthetic oligonucleotides. The dG(dmf) amidite offers superior protection against depurination and allows for faster deprotection, making it a favorable choice for the synthesis of long or sensitive oligonucleotides. However, careful control of synthesis and deprotection conditions is crucial regardless of the protecting group used. The analytical methods outlined in this guide provide a framework for the systematic evaluation of side products, enabling researchers and manufacturers to optimize their processes and ensure the quality of their oligonucleotide products.
References
- 1. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. usp.org [usp.org]
The Superior Performance of DMT-dG(dmf) in High-Throughput Oligonucleotide Synthesis: A Comparative Guide
In the fast-paced world of genomics, synthetic biology, and therapeutic oligonucleotide development, the efficiency and fidelity of high-throughput oligonucleotide synthesis are paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for the guanosine (B1672433) base, significantly impacts the overall success of synthesis, influencing coupling efficiency, depurination rates, and the final purity of the desired product. This guide provides a comprehensive comparison of DMT-dG(dmf) (N2-dimethylformamidine-deoxyguanosine) with other commonly used dG phosphoramidites, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their high-throughput synthesis platforms.
Executive Summary
DMT-dG(dmf) consistently demonstrates superior performance in high-throughput oligonucleotide synthesis, primarily due to its rapid deprotection kinetics, which significantly reduces the overall synthesis time. This attribute is especially critical in large-scale operations where time is a crucial factor. Furthermore, the dimethylformamidine (dmf) protecting group offers enhanced stability against depurination during the acidic detritylation step of the synthesis cycle, leading to higher purity of the final oligonucleotide product. While alternatives like DMT-dG(ibu) (isobutyryl), DMT-dG(pac) (phenoxyacetyl), and DMT-dG(n-bz) (n-benzoyl) are also utilized, they often necessitate longer deprotection times or present other challenges that can impede the efficiency of high-throughput workflows.
Comparative Performance Data
The following tables summarize the key performance metrics of DMT-dG(dmf) in comparison to its common alternatives.
Table 1: Deprotection Time Comparison
| Phosphoramidite | Deprotection Conditions | Deprotection Time | Reference |
| DMT-dG(dmf) | Concentrated Ammonia (55°C) | 2 hours | [1] |
| DMT-dG(dmf) | Concentrated Ammonia (65°C) | 1 hour | [1] |
| DMT-dG(dmf) | Ammonium Hydroxide/Methylamine (AMA) (65°C) | 5-10 minutes | [2][3] |
| DMT-dG(ibu) | Concentrated Ammonia (55°C) | 6-8 hours | |
| DMT-dG(pac) | Concentrated Ammonia (55°C) | 4-6 hours | |
| DMT-dG(n-bz) | Concentrated Ammonia (55°C) | 8-12 hours |
Table 2: Performance Characteristics in High-Throughput Synthesis
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | DMT-dG(pac) | DMT-dG(n-bz) |
| Coupling Efficiency | ≥99.0%[4] | Typically ≥98.5% | Typically ≥98.5% | Typically ≥98.5% |
| Depurination Rate | Low[5] | Moderate | Moderate | High |
| Suitability for G-Rich Sequences | Excellent[1] | Prone to incomplete deprotection | Moderate | Prone to incomplete deprotection |
| Compatibility with "UltraFAST" Deprotection | Yes[2][6] | No | No | No |
| Solution Stability | High (comparable to standard amidites)[1] | High | Moderate | Moderate |
Experimental Protocols
To ensure a standardized and objective comparison of different dG phosphoramidites, the following experimental protocols are recommended.
Protocol 1: Evaluation of Coupling Efficiency
Objective: To determine the stepwise coupling efficiency of the phosphoramidite during automated solid-phase oligonucleotide synthesis.
Methodology:
-
Synthesis: Synthesize a test oligonucleotide sequence (e.g., a 20-mer) on a high-throughput DNA synthesizer.
-
Trityl Cation Monitoring: The coupling efficiency is monitored at each step by measuring the absorbance of the released dimethoxytrityl (DMT) cation at 495 nm after the detritylation step.
-
Calculation: The stepwise coupling efficiency is calculated as the ratio of the absorbance of the current cycle to the absorbance of the previous cycle. The average coupling efficiency is then determined over the entire synthesis.
Protocol 2: Determination of Depurination Rate
Objective: To quantify the extent of depurination occurring during the acidic detritylation step.
Methodology:
-
Acid Treatment: A controlled-pore glass (CPG) support with the synthesized oligonucleotide is subjected to repeated cycles of acidic treatment (e.g., 3% trichloroacetic acid in dichloromethane) for varying durations.
-
Cleavage and Deprotection: The oligonucleotides are then cleaved from the support and deprotected.
-
Analysis: The crude product is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The percentage of depurination is determined by comparing the peak area of the depurinated species to the total peak area of all oligonucleotide species.
Protocol 3: Assessment of Final Oligonucleotide Purity
Objective: To evaluate the purity of the final oligonucleotide product after cleavage, deprotection, and purification.
Methodology:
-
Synthesis and Work-up: Synthesize a target oligonucleotide using the different dG phosphoramidites. Following synthesis, cleave the oligonucleotide from the solid support and perform the appropriate deprotection protocol for each protecting group.
-
Purification: Purify the crude oligonucleotide using a standard method such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Analysis: Analyze the purified oligonucleotide using analytical HPLC or capillary electrophoresis (CE) to determine its purity. Mass spectrometry should be used to confirm the identity of the full-length product.[7]
Key Advantages of DMT-dG(dmf)
The use of DMT-dG(dmf) in high-throughput oligonucleotide synthesis offers several distinct advantages:
-
Accelerated Deprotection: The most significant advantage is the rapid removal of the dmf group, which drastically reduces the overall synthesis and processing time, thereby increasing throughput.[1] The compatibility with AMA reagents allows for "UltraFAST" deprotection protocols, further enhancing efficiency.[2]
-
Reduced Depurination: The electron-donating nature of the dimethylformamidine group provides effective protection against depurination at the N7 position of guanine (B1146940) during the acidic detritylation steps.[5] This leads to a higher yield of the full-length product and simplifies purification.
-
Improved Synthesis of G-Rich Sequences: For sequences with a high guanosine content, incomplete deprotection can be a significant issue with standard protecting groups. The lability of the dmf group ensures more complete and efficient deprotection, resulting in higher purity for these challenging sequences.[1]
-
High Stability: DMT-dG(dmf) phosphoramidite exhibits excellent stability in solution, comparable to other standard phosphoramidites, ensuring consistent performance during synthesis runs.[1]
Visualizing the Synthesis Workflow
The following diagrams illustrate the standard phosphoramidite synthesis cycle and the logical workflow for comparing the performance of different dG phosphoramidites.
Caption: The standard phosphoramidite cycle in solid-phase oligonucleotide synthesis.
Caption: Logical workflow for the performance comparison of dG phosphoramidites.
Conclusion
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. This compound | Benchchem [benchchem.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. DMT-dG(dmf)-CPG pore size 500 Å, 30-40μmol/g [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
Validating G-Rich Sequence Synthesis: A Comparative Guide to DMT-dG(dmf) Phosphoramidite
The chemical synthesis of guanine-rich (G-rich) oligonucleotides presents significant challenges due to the propensity of these sequences to form stable, four-stranded secondary structures known as G-quadruplexes.[1][2] This aggregation can hinder synthesis efficiency, leading to lower yields and purity. For researchers, scientists, and drug development professionals working with G-rich sequences in areas like aptamers, antisense oligonucleotides, and genomics, the choice of phosphoramidite (B1245037) chemistry is critical. This guide provides an objective comparison of DMT-dG(dmf) phosphoramidite against the conventional DMT-dG(ibu), supported by experimental data and detailed protocols, to validate its superior performance in synthesizing these complex sequences.
The Challenge: G-Quadruplex Formation
G-rich sequences can fold into G-quadruplexes, which are stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases to form a G-tetrad.[2][3] The stacking of these tetrads creates a stable structure that can lead to aggregation of the growing oligonucleotide chains on the solid support during synthesis.[1] This aggregation impedes the diffusion of reagents, resulting in incomplete reactions, lower coupling efficiency, and difficult final purification.[4][5]
Comparative Analysis: DMT-dG(dmf) vs. DMT-dG(ibu)
The primary difference between phosphoramidites for deoxyguanosine lies in the protecting group used for the exocyclic amine. The conventional choice has been isobutyryl (ibu), while the use of dimethylformamidine (dmf) offers significant advantages, particularly for G-rich sequences.
The dmf group is significantly more labile than the ibu group, allowing for much faster and milder deprotection conditions.[4][5][6] This is crucial for preserving the integrity of complex oligonucleotides and any sensitive modifications. For G-rich sequences, the efficient removal of the dmf group minimizes the incomplete deprotection that is often observed with the more stable ibu group.[7][8]
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) (Conventional) | Rationale & Advantage |
| Protecting Group | Dimethylformamidine (dmf) | Isobutyryl (ibu) | The dmf group is more labile, facilitating easier and faster removal.[6] |
| Deprotection Time | ~1 hr at 65°C or ~2 hrs at 55°C (conc. ammonia)[7][8] | >8 hours (typically overnight) at 55°C (conc. ammonia)[1] | Reduces synthesis time and exposure to harsh deprotection conditions, minimizing potential side reactions like depurination.[1] |
| Performance in G-Rich Synthesis | High | Moderate to Low | Reduced incomplete deprotection compared to the dG(ib) monomer, leading to higher purity and yield of the final oligonucleotide.[7][8] |
| Solution Stability | Stable, comparable to standard dA(bz), dC(bz), and dT phosphoramidites.[8] | Stable | Both are sufficiently stable for use in automated synthesizers, though all phosphoramidites are sensitive to moisture.[9][10] |
| Coupling Efficiency | High (>99%)[11] | High (>98%) | While both offer high efficiency, the primary advantage for dmf lies in the deprotection step, which ensures the final product's purity. |
Experimental Protocols & Workflow
The synthesis of oligonucleotides is a cyclical process performed on an automated solid-phase synthesizer. The workflow involves four key steps: deblocking, coupling, capping, and oxidation.
Key Experimental Methodologies
1. Standard Oligonucleotide Synthesis Cycle:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene (PS) functionalized with the initial nucleoside.[4][5] For oligonucleotides longer than 100 bases, a support with a larger pore size (e.g., 2000 Å) is recommended to prevent steric hindrance.[5][9]
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Coupling: The 5'-hydroxyl group of the support-bound nucleoside is coupled with the incoming phosphoramidite (e.g., DMT-dG(dmf)). This reaction is activated by a weak acid, such as DCI (4,5-dicyanoimidazole).[9] A coupling time of at least 600 seconds may be beneficial for incorporating multiple consecutive dG residues.[12]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI) to prevent the formation of deletion-mutant sequences.[4]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution (0.02 M concentration is recommended when using dG(dmf)).[7][8] This cycle is repeated until the desired sequence is assembled.
2. Cleavage and Deprotection Protocol Comparison: This step is where the choice between dmf and ibu protecting groups has the most significant impact.
-
Using DMT-dG(dmf):
-
After synthesis, the solid support is treated with concentrated ammonium (B1175870) hydroxide.
-
Incubate for 2 hours at 55°C or 1 hour at 65°C.[8] This single treatment is sufficient to cleave the oligonucleotide from the support and remove all base-protecting groups (including dmf) and the cyanoethyl groups from the phosphate backbone.
-
Alternatively, for very sensitive oligonucleotides, AMA (a 1:1 mixture of aqueous ammonia (B1221849) and aqueous methylamine) can be used for 10 minutes at 65°C.[11]
-
-
Using DMT-dG(ibu) (Conventional Method):
-
The solid support is treated with concentrated ammonium hydroxide.
-
Incubation is required for an extended period, typically 8-12 hours (overnight) at 55°C, to ensure complete removal of the stable ibu group.[1]
-
3. Product Validation and Purification:
-
Analysis: The crude, deprotected oligonucleotide is analyzed to assess purity and confirm identity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IE-HPLC) is used to determine the purity of the full-length product and quantify any failure sequences.[1]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the correct sequence was produced.
-
-
Purification: If required, the full-length product is purified from truncated sequences using preparative HPLC or polyacrylamide gel electrophoresis (PAGE).
Conclusion
For the successful synthesis of challenging G-rich sequences, experimental validation confirms that This compound is the superior reagent compared to its conventional DMT-dG(ibu) counterpart . Its key advantage lies in the rapid and efficient deprotection kinetics of the dmf group, which significantly reduces the risk of incomplete deprotection commonly seen with G-rich oligonucleotides.[7][8] This leads to higher purity, improved yields, and a more streamlined workflow. By adopting DMT-dG(dmf), researchers and drug developers can overcome the inherent difficulties of G-rich synthesis, enabling the reliable production of these critical biomolecules for therapeutic and diagnostic applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. Mitochondrial genetic variation is enriched in G-quadruplex regions that stall DNA synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 8. This compound 330628-04-1 [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. shop.hongene.com [shop.hongene.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Oligonucleotide Purity with Different dG Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The purity of the final oligonucleotide product is paramount, directly impacting experimental outcomes and the safety and efficacy of therapeutic agents. A critical factor influencing this purity is the choice of nucleoside phosphoramidites, the chemical building blocks of synthesis. Among these, the selection of the deoxyguanosine (dG) phosphoramidite (B1245037) and its associated protecting group is particularly crucial due to the inherent chemical liabilities of the guanine (B1146940) base.
This guide provides an objective comparison of commonly used dG phosphoramidites, focusing on how different exocyclic amine protecting groups—isobutyryl (iBu), dimethylformamidine (dmf), and phenoxyacetyl (Pac)—affect the purity of the final synthesized oligonucleotide.
Impact of dG Protecting Groups on Oligonucleotide Synthesis
The primary role of the protecting group on the dG phosphoramidite is to prevent unwanted side reactions at the exocyclic N2 amine of the guanine base during the synthesis cycle. However, the nature of this group dictates the conditions required for its removal (deprotection) post-synthesis. Harsher deprotection conditions can lead to degradation of the oligonucleotide, while milder conditions may not be sufficient to remove more robust protecting groups. This trade-off is a central consideration in selecting a dG phosphoramidite.
Key factors influenced by the dG protecting group include:
-
Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond, particularly at dG and dA sites, creating abasic sites that result in chain cleavage upon final deprotection. While this is primarily controlled by the deblocking agent, the stability of the protecting group plays an indirect role in the overall process conditions.
-
Side Reactions: During the coupling step, acidic activators can prematurely remove the 5'-DMT group from unreacted dG phosphoramidites, leading to the formation of a GG dimer. This results in an n+1 impurity, which is often difficult to separate from the full-length product.[1]
-
Deprotection Efficiency: The speed and completeness of the protecting group's removal are critical. Lingering protecting groups result in impurities. The conditions required for removal can also damage sensitive modifications elsewhere on the oligonucleotide.
-
Phosphoramidite Stability: The stability of the phosphoramidite in solution on the synthesizer affects coupling efficiency. Some dG phosphoramidites are more prone to degradation, especially in the presence of trace amounts of water.[2][3]
Comparative Data of Common dG Phosphoramidites
The selection of a dG phosphoramidite is often a balance between the stability of the amidite and the lability required for deprotection, especially when sensitive modifications are present in the sequence.
| Protecting Group | Chemical Name | Deprotection Conditions | Key Advantages | Key Disadvantages & Considerations |
| iBu | N2-isobutyryl-dG | Standard: Concentrated ammonium (B1175870) hydroxide, 55°C for 8-16 hours. | High stability in solution; considered the industry standard for routine synthesis.[4] | Slow deprotection requires harsh conditions, which can degrade sensitive labels or modified bases.[5] |
| dmf | N2-dimethylformamidine-dG | Mild: Concentrated ammonium hydroxide, 55°C for ~2 hours, or AMA at 65°C for 10 min.[6] | Deprotects approximately 4 times faster than iBu, preserving sensitive modifications.[7] | Less stable in solution compared to iBu-dG.[8] Recommended for oligos with labile components.[9] |
| Pac | N2-phenoxyacetyl-dG | Ultra-Mild: Room temperature with K2CO3 in methanol (B129727) or AMA mixture.[5][10] | Allows for very mild deprotection, essential for highly sensitive or complex modified oligonucleotides.[10] | Less commonly used for standard DNA synthesis; may be less stable in solution. |
Experimental Protocols
Accurate assessment of oligonucleotide purity is essential for comparing the performance of different phosphoramidites. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a high-resolution technique widely used for this purpose.
Protocol: Oligonucleotide Purity Analysis by IP-RP-HPLC
This protocol outlines a general method for the analysis of synthetic oligonucleotides to determine the purity and profile of failure sequences (n-1, n-2) and other impurities.
-
Sample Preparation:
-
Following synthesis, cleavage, and deprotection, the crude oligonucleotide is recovered, typically by ethanol (B145695) precipitation or desalting.
-
The dried oligonucleotide pellet is resuspended in a suitable aqueous buffer (e.g., sterile, nuclease-free water or 10 mM Tris-HCl, pH 7.5).
-
The concentration is determined by measuring the absorbance at 260 nm (A260).
-
The sample is diluted to a working concentration (e.g., 0.1-0.5 OD/mL) in the initial mobile phase buffer (Mobile Phase A).
-
-
HPLC System and Column:
-
System: An HPLC or UHPLC system equipped with a UV/Vis or photodiode array (PDA) detector. An in-line mass spectrometer (LC-MS) can be used for definitive mass confirmation.[11][12]
-
Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST C18, Thermo DNAPac RP). Column dimensions and particle size will depend on whether the analysis is for routine QC or high-resolution characterization.
-
Column Temperature: Elevated temperatures (e.g., 50-65°C) are often used to denature secondary structures and improve peak shape.[13]
-
-
Mobile Phases:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent. A common formulation is 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0-7.5. For MS compatibility, a volatile buffer like 10-15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water is used.
-
Mobile Phase B: The same buffer as Mobile Phase A but with a high percentage of an organic solvent, typically acetonitrile (B52724) (ACN).[14] For example, 100 mM TEAA in 50% ACN.
-
-
Chromatographic Gradient:
-
A linear gradient is run from a low percentage of Mobile Phase B to a higher percentage to elute the oligonucleotides based on their hydrophobicity. Shorter, failure sequences will elute before the full-length product.
-
Example Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 65% B (shallow gradient for high resolution)
-
22-25 min: 65% to 95% B (column wash)
-
25-30 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
-
Detection:
-
The primary detection wavelength is 260 nm, where nucleic acids have maximum absorbance.[15] A PDA detector can monitor a range of wavelengths to identify impurities that may not have a typical nucleic acid spectrum.
-
-
Data Analysis:
-
The purity of the oligonucleotide is calculated by integrating the area of the main peak (full-length product) and expressing it as a percentage of the total area of all peaks in the chromatogram.
-
The identity of the main peak and impurities can be confirmed by coupling the HPLC to a mass spectrometer.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for synthesizing and analyzing oligonucleotides to assess purity after using different dG phosphoramidites.
Logical Relationship Diagram
This diagram shows the logical connections between the choice of a dG phosphoramidite and the factors that ultimately determine the purity of the final oligonucleotide product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. atdbio.com [atdbio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DMT-dG(dmf) Phosphoramidite: A Comprehensive Guide
For laboratory personnel engaged in oligonucleotide synthesis, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant research environment. This guide provides detailed procedural information for the proper disposal of DMT-dG(dmf) Phosphoramidite (B1245037), a critical reagent in DNA synthesis. Adherence to these protocols is essential for mitigating risks, protecting environmental health, and ensuring the well-being of laboratory personnel.
Immediate Safety and Logistical Information
DMT-dG(dmf) Phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as heavy rubber gloves, should be worn.[1]
-
Body Protection: A lab coat is required to prevent skin contact.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[1]
Handling and Storage:
-
Store the chemical in a tightly sealed container in a dry, well-ventilated area at a temperature between -10 to -25°C.[1][3]
-
Keep away from heat and oxidizing agents.[1]
-
Avoid raising and breathing dust.[1]
-
Wash hands thoroughly after handling.[1]
In Case of Accidental Release or Exposure:
-
Spill: For a small spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal.[2] Ensure adequate ventilation.[1] Prevent the chemical from entering drains or waterways.[1][2]
-
Skin Contact: Wash the affected skin area with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes. Seek medical attention if symptoms occur.[1]
-
Inhalation: Move to an area with fresh air. If symptoms develop, get medical attention.[1]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]
Operational and Disposal Plan
The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite moiety into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a critical first step.
-
Solid Waste: Collect any unused, expired, or surplus solid this compound in a designated and clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the phosphoramidite, such as gloves, weighing papers, and absorbent pads, should be considered contaminated and collected in a separate, labeled container for solid hazardous waste.[4]
-
Empty Containers: Rinse empty phosphoramidite containers with a small amount of anhydrous acetonitrile (B52724) to dissolve any residue. This rinse solution should be treated as chemical waste and deactivated using the protocol below.[2]
Step 2: Deactivation Protocol (Hydrolysis)
This experimental protocol is designed for the deactivation of small quantities of this compound waste.
Materials:
-
This compound waste (solid or rinse from containers)
-
Anhydrous acetonitrile (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar (optional, for larger quantities)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood while wearing the correct PPE.[2]
-
Dissolution:
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution containing the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[2]
-
A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[2] The weak basic condition of the sodium bicarbonate solution facilitates hydrolysis and neutralizes any acidic byproducts.[2]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure that the hydrolysis of the phosphoramidite is complete.[2]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2] The container must be chemically compatible with the waste, have a secure, leak-proof closure, and be stored in a well-ventilated area.[5]
Step 3: Final Disposal
The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2] Do not dispose of this compound, either in its solid form or in solution, down the drain or in the regular trash.[4][6] All chemical waste must be managed in compliance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[5]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Storage Temperature | -10 to -25°C | [1][3] |
| Deactivating Agent | 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) | [2] |
| Deactivating Agent Volume | 10-fold excess by volume relative to the phosphoramidite solution | [2] |
| Hydrolysis Reaction Time | Minimum of 24 hours at room temperature | [2] |
| Lab Waste Accumulation Time Limit (under Subpart K) | 6 to 12 months, depending on regulations | [7][8] |
| Max Waste in Satellite Accumulation Area (SAA) | Up to 25 gallons (for labs) | [8] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. benchchem.com [benchchem.com]
- 3. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling DMT-dG(dmf) Phosphoramidite
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like DMT-dG(dmf) Phosphoramidite is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain reagent integrity.
Chemical Identifier:
-
Product Name: DMT-dG(dmf)-CE Phosphoramidite
-
Synonyms: N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[4][5]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile or heavy rubber gloves. Inspect for any damage before use and dispose of contaminated gloves properly.[1][2][4] |
| Laboratory Coat | A standard lab coat must be worn to protect from incidental contact.[2][4] | |
| Respiratory Protection | NIOSH-approved Respirator | Use in areas with inadequate ventilation or when dust may be generated. An N95 or P1 type dust mask is a suitable option.[1][2][4] |
| Self-contained Breathing Apparatus (SCBA) | Necessary for major spills or in case of a fire.[1][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to ensure the stability of the compound and the safety of laboratory personnel.
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[5] Do not breathe in dust.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound.[1][4]
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture and air.[1][4]
Storage Conditions:
-
Temperature: Store the container in a dry, well-ventilated area at a temperature of -20°C.[1][4][5][6]
-
Incompatibilities: Protect from heat and store away from oxidizing agents.[1][4][5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[1][2]
Waste Management Protocol:
-
Waste Segregation: Collect all waste contaminated with the compound in a designated, properly labeled, and sealed container.[4]
-
Professional Disposal: It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[4]
-
Environmental Protection: Do not dispose of the chemical into drains or the environment.[1][4]
Spill and Leak Procedures: In the event of a spill, avoid dust formation and breathing in any vapors, mist, or gas.[5]
-
Containment: Sweep up the bulk of the material.[2]
-
Cleaning: Finish cleaning by wiping with a damp towel.[2]
-
Ventilation: Ensure the area is adequately ventilated.[5]
-
PPE: Wear appropriate personal protective equipment during the cleanup process, including a NIOSH-approved respirator if necessary.[1][2]
Emergency First Aid Measures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If symptoms occur, get medical attention.[1] |
| Skin Contact | Wash the affected skin area with soap and water. If symptoms persist after washing, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[1] |
Workflow for Safe Handling of this compound
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. glenresearch.com [glenresearch.com]
- 3. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.hongene.com [shop.hongene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
